4-Benzyloxygramine
Description
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Properties
IUPAC Name |
N,N-dimethyl-1-(4-phenylmethoxy-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-16-9-6-10-17(18(15)16)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKLFSJBPYZCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543982 | |
| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13523-95-0 | |
| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Benzyloxygramine from 4-Benzyloxyindole
Abstract
This technical guide details the regiospecific synthesis of 4-benzyloxygramine (3-(dimethylaminomethyl)-4-(benzyloxy)indole) via the Mannich reaction. As a critical intermediate in the synthesis of tryptamine-based pharmaceuticals (including psilocybin and psilocin analogs), the quality of this precursor directly dictates downstream yield and purity. This document provides a self-validating experimental protocol, mechanistic insights into C3-selective aminomethylation, and strategies to mitigate common side reactions such as dimerization or polymerization.
Introduction & Retrosynthetic Analysis
This compound serves as a versatile scaffold for accessing C4-oxygenated tryptamines. The 4-benzyloxy group acts as a robust protecting group for the phenol moiety, stable under basic conditions but removable via catalytic hydrogenation.
The synthesis relies on the Mannich Reaction , utilizing the high nucleophilicity of the indole C3 position.
Retrosynthetic Logic
-
Target: this compound[1]
-
Disconnection: C3–C(sp3) bond.
-
Synthons:
-
Nucleophile: 4-Benzyloxyindole (activated aromatic system).
-
Electrophile:
-Dimethylmethyleneiminium ion (generated in situ).
-
Mechanism of Action
The reaction proceeds through an Electrophilic Aromatic Substitution (EAS) .
-
Iminium Formation: Formaldehyde condenses with dimethylamine in acidic media to form the highly electrophilic iminium ion.
-
Nucleophilic Attack: The indole ring, activated by the nitrogen lone pair and the 4-alkoxy substituent, attacks the iminium ion at the C3 position.
-
Note: The C4-benzyloxy group exerts a steric influence but also electronically activates the C3 position via resonance (+M effect), making C3 significantly more reactive than C2.
-
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the gramine salt.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic flow of the Mannich reaction for gramine synthesis.
Experimental Protocol
Safety Warning: Indoles can be sensitive to light and air. Formaldehyde and dimethylamine are toxic and potential carcinogens. Work in a well-ventilated fume hood.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 4-Benzyloxyindole | 1.0 | Substrate | Solid, store at 4°C. |
| Formaldehyde (37% aq) | 1.1 - 1.2 | Electrophile Source | Excess ensures conversion. |
| Dimethylamine (40% aq) | 1.2 - 1.5 | Amine Source | Excess prevents dimerization. |
| Glacial Acetic Acid | Solvent | Solvent/Catalyst | Promotes iminium formation. |
Step-by-Step Methodology
Step 1: Reaction Setup[2]
-
Charge a round-bottom flask with glacial acetic acid (10 mL per gram of indole).
-
Cool the solvent to 10°C in a water/ice bath.
-
Add 40% aqueous dimethylamine (1.5 equiv) dropwise. Exothermic reaction—maintain temperature < 20°C.
-
Add 37% aqueous formaldehyde (1.2 equiv) dropwise. Stir for 10 minutes to ensure iminium formation.
Step 2: Indole Addition
-
Add 4-benzyloxyindole (1.0 equiv) slowly to the reaction mixture. The indole may not dissolve immediately but will go into solution as the reaction proceeds.
-
Allow the mixture to warm to Room Temperature (20–25°C) .
-
Stirring: Maintain vigorous stirring. Reaction time is typically 2–4 hours .
Step 3: Monitoring (Self-Validation)
-
TLC System: DCM:MeOH:NH₄OH (90:9:1).
-
Visualization: UV (254 nm) and Ehrlich’s Reagent (turns purple/blue).
-
Endpoint: Disappearance of the starting indole spot (Rf ~0.8) and appearance of the polar gramine spot (Rf ~0.3).
Step 4: Workup & Isolation[3]
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Basification: Slowly add 20% NaOH or NH₄OH with stirring until pH > 10.
-
Critical: The gramine free base will precipitate as a solid or oil.
-
-
Extraction (if oil forms): Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Filtration (if solid forms): Filter the precipitate, wash copiously with water to remove residual amine/formaldehyde.
Step 5: Purification
-
Recrystallization: Dissolve crude solid in minimal hot Acetone or Ethanol . Add cold water dropwise until turbid. Cool to 4°C.
-
Yield: Typical yields range from 75% to 85% .
Process Optimization & Troubleshooting
Controlling Side Reactions
The primary competitor in this reaction is the formation of bis(indolyl)methane (dimer), which occurs if the amine concentration is too low or the temperature is too high.
Workflow Logic (Graphviz)
Figure 2: Operational workflow and critical control points.
Expert Insights
-
Regiospecificity: The 4-benzyloxy group is bulky. While it activates the ring, it can sterically hinder the C3 position slightly compared to a 4-methoxy group. If conversion is slow, do not heat above 40°C, as this promotes polymerization. Instead, increase the reaction time.
-
Stability: this compound is prone to "de-amination" (loss of dimethylamine) to form a vinyl indole (quinone methide type intermediate) if heated in the absence of a nucleophile. Always store the purified product at -20°C under inert gas.
-
Solubility: Unlike simple gramine, the benzyloxy variant is quite lipophilic. If the product oils out during basification, scratching the flask wall with a glass rod or seeding with a crystal is often necessary to induce solidification.
Characterization Data (Expected)
-
1H NMR (CDCl3, 400 MHz):
- 2.30 (s, 6H, N(CH3)2)
- 3.75 (s, 2H, Ar-CH2-N)
- 5.20 (s, 2H, O-CH2-Ph)
- 6.60–7.50 (m, Aromatic protons)
- 8.10 (br s, 1H, NH)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 138–140°C (varies slightly with solvent).
References
-
Mannich Reaction of Indoles
-
Synthesis of 4-Substituted Indoles
-
Gramine Chemistry & Stability
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cache.kzoo.edu [cache.kzoo.edu]
- 4. rsc.org [rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Strategic deployment of 4-Benzyloxygramine in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxygramine stands as a pivotal yet often under-recognized intermediate in the synthesis of complex indole alkaloids and pharmacologically active agents. Its unique structural architecture, featuring a protected hydroxyl group at the 4-position and a reactive dimethylaminomethyl moiety at the 3-position, offers a versatile platform for the strategic elaboration of the indole scaffold. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its role as a precursor to serotonin receptor agonists and other neurologically active compounds. Detailed experimental protocols, mechanistic insights, and a discussion of its strategic advantages in multistep synthesis are presented to empower researchers in the fields of medicinal chemistry and organic synthesis.
Introduction: The Strategic Advantage of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring, particularly at the 4- and 3-positions, is crucial for modulating biological activity. This compound emerges as a key player in this context, offering two distinct points for chemical manipulation:
-
The Benzyloxy Group at C-4: This moiety serves as a protecting group for the 4-hydroxyl functionality, which is a common feature in many tryptamine-based psychoactive compounds and serotonin receptor agonists. The benzyl group is stable under a range of reaction conditions and can be selectively removed in the later stages of a synthesis.[2]
-
The Gramine Side Chain at C-3: The dimethylaminomethyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a variety of side chains at the 3-position, most notably the ethylamine moiety characteristic of tryptamines.
This dual functionality makes this compound a highly valuable building block for the convergent synthesis of complex molecules, allowing for the independent and strategic modification of both the C-4 substituent and the C-3 side chain.
Synthesis of this compound: A Two-Step Approach
The preparation of this compound is typically achieved in a two-step sequence starting from the commercially available 6-benzyloxy-2-nitrotoluene.
Step 1: Synthesis of 4-Benzyloxyindole
The initial and crucial step is the synthesis of the precursor, 4-benzyloxyindole. An efficient and scalable method involves the condensation of 6-benzyloxy-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine, followed by reductive cyclization.[3]
Experimental Protocol: Synthesis of 4-Benzyloxyindole [3]
-
Reaction Setup: To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL), add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).
-
Reaction Conditions: Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.
-
Work-up and Isolation: After cooling to room temperature, remove the volatile components under reduced pressure. The resulting red residue is dissolved in a mixture of methylene chloride (200 mL) and methanol (1.60 L). The solution is concentrated and cooled to 5°C to induce crystallization. The resulting (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene is collected by filtration.
-
Reductive Cyclization: The intermediate is dissolved in a mixture of THF (1 L) and methanol (1 L). Raney nickel (10 mL) is added, followed by the careful addition of 85% hydrazine hydrate (0.75 mol) in portions, maintaining the temperature between 45 and 50°C.
-
Purification: After the reaction is complete, the catalyst is removed by filtration through Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford 4-benzyloxyindole as a white solid.
Step 2: The Mannich Reaction - Installation of the Gramine Moiety
With 4-benzyloxyindole in hand, the characteristic dimethylaminomethyl group is introduced at the 3-position via the Mannich reaction. This reaction involves the condensation of the indole with formaldehyde and dimethylamine in a suitable solvent, typically glacial acetic acid.[4][5]
Experimental Protocol: Synthesis of this compound (General Procedure) [5]
-
Reaction Setup: In a flask, dissolve 4-benzyloxyindole in glacial acetic acid.
-
Reagent Addition: Cool the solution and add an aqueous solution of dimethylamine, followed by the addition of an aqueous solution of formaldehyde with stirring.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature for a specified period (typically 1-2 hours), monitoring the progress by TLC.
-
Work-up and Isolation: Pour the reaction mixture into a beaker of crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water until neutral, and dry. The crude this compound can be further purified by recrystallization.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of this compound hinges on the reactivity of its gramine side chain. The dimethylamino group is a good leaving group, especially after quaternization, making the benzylic carbon at the 3-position susceptible to nucleophilic attack.
Nucleophilic Displacement of the Dimethylamine Moiety
The displacement of the dimethylamino group is the cornerstone of this compound's role as a synthetic intermediate. This transformation allows for the introduction of a wide array of functional groups at the C-3 position of the indole ring.
The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the methylene carbon of the gramine side chain, displacing dimethylamine.[6] The efficiency of this reaction is often enhanced by the in situ formation of a quaternary ammonium salt by adding an alkyl halide, such as methyl iodide, which converts the dimethylamino group into a better leaving group (trimethylamine).
Caption: General mechanism for the nucleophilic displacement of the dimethylamino group from this compound.
Application in the Synthesis of Serotonin Receptor Agonists
This compound is a valuable precursor for the synthesis of various serotonin receptor agonists, a class of drugs with applications in treating migraines and psychiatric disorders. Its structure provides a direct route to 4-hydroxy-substituted tryptamines, which are often the pharmacologically active compounds.
Case Study: Synthesis of 4-Hydroxy-N-isopropyltryptamine
A practical application of a 4-benzyloxyindole derivative that highlights the synthetic utility analogous to this compound is the synthesis of 4-hydroxy-N-isopropyltryptamine.[7] While this specific synthesis proceeds through an indoleglyoxylamide intermediate, the underlying strategy of building the side chain at C-3 and subsequent deprotection at C-4 is directly relevant.
The synthesis of tryptamines from gramines is a classic transformation. The gramine is typically treated with a cyanide source (e.g., KCN) to form the corresponding indole-3-acetonitrile. Subsequent reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), affords the desired tryptamine.
Caption: Synthetic pathway from this compound to 4-hydroxytryptamines.
Deprotection of the Benzyloxy Group
The final step in the synthesis of many 4-hydroxyindole derivatives is the removal of the benzyl protecting group. Catalytic hydrogenation is the most common and efficient method for this deprotection.[8]
Experimental Protocol: Debenzylation via Catalytic Hydrogenation (General Procedure) [7]
-
Reaction Setup: Dissolve the 4-benzyloxytryptamine derivative in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Reaction Conditions: Stir the mixture under an atmosphere of hydrogen gas (typically at atmospheric or slightly elevated pressure) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the deprotected 4-hydroxytryptamine.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 4-Benzyloxyindole | C₁₅H₁₃NO | 223.27 | Reductive cyclization |
| This compound | C₁₈H₂₀N₂O | 280.37 | Mannich reaction |
| 4-Hydroxytryptamine | C₁₀H₁₂N₂O | 176.22 | Deprotection |
Conclusion
This compound serves as a strategically important and versatile intermediate in organic synthesis. Its ability to act as a masked 4-hydroxyindole while providing a reactive handle at the 3-position allows for the efficient and controlled construction of complex indole alkaloids and pharmacologically active molecules. The synthetic routes and protocols detailed in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel serotonin receptor agonists and other neurologically active compounds.
References
-
Arkivoc. (n.d.). Mannich reactions of activated 4,6-dimethoxyindoles. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis of New Mannich Bases from Indole Derivatives. Retrieved from [Link]
-
CACHE. (n.d.). Synthesis of 4-Benzloxyindole by Condensation with Dimethylformamide Dimethyl Acetal Followed by Reduction and Optimization of a Novel Indole Synthesis with a Model System. Retrieved from [Link]
-
European Patent Office. (2012, August 27). AN IMPROVED PROCESS FOR PREPARATION OF ZOLMITRIPTAN. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
Organic Syntheses. (n.d.). 3-Pentanone, 1-(dimethylamino)-4-methyl. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis methods and intermediates for the manufacture of rizatriptan.
- Google Patents. (n.d.). Synthesis intermediates useful for preparing zolmitriptan.
-
University College London. (n.d.). mechanisms of nucleophilic substitution. Retrieved from [Link]
- Google Patents. (n.d.). Manufacturing method of sumatriptan.
-
LOCKSS. (n.d.). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Gram‐Scale Synthesis of Tryptamine 4 aa. b) Synthesis of 15‐Lipoxygenase Inhibitor 10. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). A highly efficient route for synthesis of N-hydroxymethyl sumatriptan and sumatriptan dimer: Impurity C and H of anti-migraine d. Retrieved from [Link]
- Google Patents. (n.d.). An improved process for preparation of zolmitriptan.
-
Indian Academy of Sciences. (n.d.). A novel and convenient approach toward the synthesis of Rizatriptan. Retrieved from [Link]
-
Brunel University Research Archive. (n.d.). a study of the mannich reaction with. Retrieved from [Link]
-
PubMed Central. (2022, July 5). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of rizatriptan benzoate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Retrieved from [Link]
-
European Patent Office. (2012, August 27). AN IMPROVED PROCESS FOR PREPARATION OF ZOLMITRIPTAN. Retrieved from [Link]
-
Acta Crystallographica Section E. (n.d.). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Retrieved from [Link]
-
Arkivoc. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]
-
TREA. (2009, March 5). Process for the Large Scale Production of Rizatriptan Benzoate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014, December 5). SYNTHESIS PLANNING OF POTENT ANTIMIGRAINE DRUG 'SUMATRIPTAN' USING RETROSYNTHETIC ANALYSIS. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for the preparation of rizatriptan benzoate.
-
PubMed Central. (n.d.). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Retrieved from [Link]
-
European Patent Office. (2010, December 1). A METHOD FOR THE PREPARATION OF ZOLMITRIPTAN. Retrieved from [Link]
- Google Patents. (n.d.). Manufacturing method of sumatriptan.
-
PubMed Central. (n.d.). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Retrieved from [Link]
-
Lookchem. (n.d.). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Retrieved from [Link]
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- 4. arkat-usa.org [arkat-usa.org]
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- 6. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.org [mdpi.org]
Protecting Group Strategies for 4-Hydroxyindoles: A Technical Guide
Part 1: Strategic Analysis & The Core Challenge
The 4-hydroxyindole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for serotonergic modulators (e.g., Psilocin/Psilocybin analogs), kinase inhibitors, and antiviral agents. However, it presents a unique synthetic paradox: it is electronically hyper-active yet structurally vulnerable.
The Instability Mechanism: Quinone Imine Formation
Unlike 5- or 6-hydroxyindoles, the 4-hydroxy isomer possesses a direct conjugation pathway between the indole nitrogen lone pair and the C4-oxygen. Upon exposure to air or mild oxidants under basic conditions, the free phenol oxidizes rapidly to form an ortho-quinone imine species (or para-quinone imine tautomer). This electrophilic intermediate undergoes rapid oligomerization, resulting in the characteristic insoluble black "melanin-like" polymers often observed in failed reactions.
Immediate Protection Rule: 4-Hydroxyindole should never be stored in its free phenolic form for extended periods. Protection must occur immediately following synthesis or purchase.
The Regioselectivity Dilemma (N1 vs. O4)
The primary challenge in protecting 4-hydroxyindole is distinguishing between the N1-indole proton and the C4-phenolic proton.
-
C4-OH (
): More acidic, harder nucleophile (localized charge). -
N1-H (
): Less acidic, softer nucleophile (delocalized charge).
Strategic Imperative: To achieve exclusive O-protection, one must utilize the
Part 2: Decision Matrix & Protecting Group Selection
The choice of protecting group (PG) dictates the viability of downstream chemistry.[1][2]
| PG Class | Specific Group | Stability Profile | Deprotection | Strategic Use Case |
| Ether | Benzyl (Bn) | High (Acid/Base/Redox stable) | Hydrogenolysis ( | The Gold Standard. Used when the indole core must survive lithiation or harsh coupling. |
| Silyl | TIPS | High (Base stable, Acid resistant) | Fluoride ( | Best for steric shielding of C3; prevents N-silylation due to bulk. |
| Silyl | TBS | Moderate | Fluoride ( | Good for temporary masking; less stable than TIPS to lithiation. |
| Ester | Acetyl (Ac) | Low (Base labile) | Mild Base ( | Transient. Used specifically to prevent C4-OH interference during oxalyl chloride acylations (e.g., Speeter-Anthony procedure). |
| Acetal | MOM / SEM | High (Base stable) | Acid ( | Directed Metalation. The oxygen coordinates Li, directing lithiation to C3. |
Visualization: PG Selection Logic
Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream synthetic requirements.
Part 3: Validated Experimental Protocols
Protocol A: Regioselective O-Benzylation (The Standard)
Target: 4-(Benzyloxy)-1H-indole
Rationale: This protocol utilizes the
Materials:
-
4-Hydroxyindole (1.0 equiv)
-
Benzyl Bromide (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (1.5 equiv) -
DMF (Dimethylformamide), anhydrous (0.5 M concentration)
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with 4-hydroxyindole and anhydrous DMF under Argon atmosphere.
-
Deprotection: Add
in one portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The solution may darken slightly; this is normal. -
Addition: Add Benzyl Bromide dropwise via syringe over 5 minutes.
-
Reaction: Stir at RT for 2–4 hours.
-
Process Control (TLC): Elute in 30% EtOAc/Hexanes. Product
~0.6; Starting Material ~0.2. Stain with Vanillin (Product turns distinct purple/blue).
-
-
Workup: Pour mixture into ice-water (5x reaction volume). The product typically precipitates.
-
Isolation: Filter the solid. Wash with water to remove residual DMF. Recrystallize from EtOH or Toluene if necessary.
Self-Validating Check:
-
1H NMR (
): Look for the disappearance of the broad phenolic -OH singlet (~8.5 ppm). The Indole -NH broad singlet (~8.1 ppm) must remain. If the NH peak is gone, you have over-alkylated (N,O-dibenzyl).
Protocol B: Silylation (TBS/TIPS)
Target: 4-((Triisopropylsilyl)oxy)-1H-indole
Rationale: Silyl groups are bulky.[1][2] While
Materials:
-
4-Hydroxyindole (1.0 equiv)
-
TIPS-Cl (1.1 equiv) or TBS-Cl (1.1 equiv)
-
Imidazole (2.5 equiv)
-
DCM (Dichloromethane) or DMF
Step-by-Step:
-
Setup: Dissolve 4-hydroxyindole and imidazole in DCM (0.2 M).
-
Addition: Add Silyl Chloride dropwise at
. -
Reaction: Warm to RT and stir. TBS takes ~1-2 hours; TIPS may require 12+ hours or mild heating (
) due to steric bulk. -
Workup: Dilute with DCM, wash with water and brine.
-
Critical Note: Do not use acidic washes (like 1M HCl) with TBS, as it may hydrolyze. TIPS is stable to mild acid washes.[2]
-
Protocol C: Deprotection Strategies
Method 1: Catalytic Hydrogenolysis (For Benzyl)
-
Conditions:
(1 atm), 10% Pd/C (10 wt%), EtOH/EtOAc. -
Mechanism: Heterogeneous catalysis cleaves the benzylic C-O bond.
-
Risk: 4-Hydroxyindoles are electron-rich and can poison the catalyst or undergo ring reduction (over-reduction to indoline).
-
Optimization: If reaction stalls, add 1.0 equiv of Ammonium Formate as a hydrogen transfer source, or switch to Pearlman’s Catalyst (
).
Method 2: Lewis Acid Cleavage (For Benzyl - Non-Reductive)
-
Conditions:
(1M in DCM), to . -
Rationale: Used when the molecule contains alkenes (e.g., lysergic acid derivatives) that would be reduced by hydrogenation.
-
Mechanism: Boron coordinates to the ether oxygen, facilitating nucleophilic attack by chloride on the benzyl methylene.
Part 4: Troubleshooting & Mechanistic Visualization
The Oxidation Pathway (Why reactions fail)
If your reaction turns black and yields drop, you likely generated the quinone imine. This happens if the base is too strong in the presence of oxygen, or if the deprotection is performed without antioxidants (like Ascorbic acid) during workup.
Figure 2: The oxidative degradation pathway of free 4-hydroxyindole.
Analytical Data Reference Table
| Compound | 1H NMR Diagnostic Signal (CDCl3) | TLC Behavior (Vanillin Stain) |
| 4-Hydroxyindole | Dark Blue/Grey | |
| 4-Benzyloxyindole | Bright Purple/Blue | |
| 4-TBS-indole | Faint Blue |
References
-
Hofmann, A., et al. (1959). "Psilocybin and Psilocin, two psychotropic components of the Mexican intoxicating fungus." Helvetica Chimica Acta. (Foundational work establishing the 4-hydroxyindole stability issues).
-
Shirota, O., et al. (2003). "Concise Large-Scale Synthesis of Psilocin and Psilocybin." Journal of Natural Products. (Establishes the O-benzylation and O-acetylation protocols).
-
Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. (Discusses the pharmacological necessity of the 4-substituent).
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[3] (General reference for stability profiles of Benzyl and Silyl ethers).
-
Blair, J. B., et al. (2011). "Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives." PMC. (Discusses Lewis acid vs Hydrogenolysis strategies).
Sources
Mechanism of the Mannich Reaction with Indole Derivatives
Executive Summary
The Mannich reaction applied to indole derivatives serves as a cornerstone in the synthesis of tryptamines, gramine derivatives, and complex alkaloids. For drug development professionals, mastering this reaction is not merely about alkylation; it is about installing a versatile synthetic handle that can be displaced, reduced, or eliminated to access diverse pharmacophores. This guide deconstructs the mechanistic pathways, regioselectivity drivers, and operational protocols required to utilize this reaction with high precision.
Part 1: Mechanistic Fundamentals
The Electrophilic Species
The reaction is a three-component condensation involving an indole (nucleophile), a non-enolizable aldehyde (usually formaldehyde), and a secondary amine (usually dimethylamine).
The driving force is the formation of the iminium ion , a potent electrophile. In the classic protocol using acetic acid (HOAc), the acid serves two roles:
-
Protonation of the aminal or hemiaminal intermediate formed between the amine and aldehyde.
-
Catalysis of water elimination to generate the iminium species.
The Regioselectivity Logic (C3 vs. N1)
Indole is an electron-rich heterocycle. The pyrrole ring's nitrogen lone pair participates in the aromatic sextet, rendering the ring highly nucleophilic.
-
C3 Selectivity (Thermodynamic & Kinetic Preference): The C3 position is the preferred site for electrophilic attack. Attack at C3 preserves the aromaticity of the benzene ring in the transition state (unlike C2 attack) and allows the nitrogen lone pair to stabilize the intermediate cation (iminium-like resonance).
-
N1 Selectivity: Direct N-alkylation is generally disfavored under acidic Mannich conditions but can occur if the C3 position is blocked or under specific basic conditions where the indole anion is the nucleophile.
Visualization: Core Pathway
The following diagram illustrates the standard acidic mechanism leading to Gramine derivatives.
Figure 1: The stepwise formation of the iminium electrophile followed by C3-selective attack by the indole nucleus.
Part 2: Advanced Methodologies
The "Synthetic Handle" Concept (Retro-Mannich)
One of the most valuable aspects of indole Mannich bases (like Gramine) in drug discovery is their ability to act as alkylating agents themselves. The amino group is a leaving group.
-
Mechanism: Quaternization of the amine (e.g., with MeI) or protonation makes it a facile leaving group.
-
Elimination-Addition: The molecule eliminates the amine to form a highly reactive vinyl indole (aza-fulvene-like intermediate), which is then trapped by nucleophiles (CN⁻, malonates, nitroalkanes). This is the standard route to Tryptophan analogs.
Eschenmoser’s Salt: The High-Efficiency Route
For acid-sensitive substrates or when higher yields are required without polymerization side-products, pre-formed iminium salts are superior.
-
Reagent: Dimethyl(methylene)ammonium iodide (Eschenmoser’s Salt).[1][2][3]
-
Advantage: Bypasses the equilibrium-limited formation of the iminium ion. The reaction is irreversible and rapid.
Asymmetric Catalysis
Modern drug development often requires chiral centers at the
-
Role of CPA: The catalyst forms a hydrogen-bond bridge between the imine (electrophile) and the indole (nucleophile), creating a chiral pocket that dictates facial selectivity during the C-C bond formation.
Part 3: Experimental Protocols
Protocol A: Classic Synthesis of Gramine (Acetic Acid Route)
Best for: Robust substrates, large-scale preparation of simple intermediates.
Reagents:
-
Indole (8.6 mmol)[4]
-
Dimethylamine (40% aq.[4] solution, 3.0 mL)
-
Formaldehyde (35% aq.[4] solution, 2.0 mL)
-
Glacial Acetic Acid (20 mL)
Step-by-Step:
-
Dissolution: In a 50 mL round-bottom flask, dissolve the indole in glacial acetic acid. Note: The reaction is exothermic; ensure temperature monitoring.
-
Amine Addition: Add the dimethylamine solution slowly. The mixture will warm up; cool to ~30°C if it exceeds 45°C to prevent polymerization.
-
Aldehyde Addition: Add the formaldehyde solution dropwise with vigorous stirring.
-
Reaction: Stir at room temperature for 60 minutes.
-
Self-Validation: Monitor by TLC (Silica, 10% MeOH/DCM). Indole spot (
) should disappear; basic product spot stays at baseline unless amine-treated silica is used.
-
-
Quench: Pour the reaction mixture onto 100g of crushed ice.
-
Neutralization: Slowly add 50% NaOH solution until pH ~10. A white precipitate (Gramine) will form.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Expected Yield: 85-95%.
-
Characterization: MP 133-134°C.
H NMR (CDCl ) shows a singlet at 3.70 ppm (2H) for the methylene bridge.
-
Protocol B: Eschenmoser’s Salt Method
Best for: Acid-sensitive indoles, installing complex amine chains.
Reagents:
-
Indole derivative (1.0 eq)
-
Eschenmoser’s Salt (1.1 eq)
-
Dichloromethane (DCM) or Acetonitrile (anhydrous)
Step-by-Step:
-
Suspension: Suspend Eschenmoser’s salt in anhydrous DCM under Nitrogen atmosphere.
-
Addition: Add the indole derivative in one portion.
-
Reaction: Stir at room temperature. The suspension usually clears as the indole reacts and the soluble product forms.
-
Time: 1–4 hours.
-
-
Workup: Partition between DCM and saturated NaHCO
. Dry organic layer ( ) and concentrate.
Part 4: Comparative Data & Optimization
The following table summarizes the operational windows for different Mannich variations.
| Parameter | Classic (HOAc) | Eschenmoser's Salt | CPA Catalyzed (Asymmetric) |
| Active Species | In-situ Iminium | Pre-formed Iminium | H-Bonded Iminium Pair |
| pH Condition | Acidic (pH < 4) | Neutral / Mildly Basic | Mildly Acidic |
| Temp Range | 25°C – 60°C | 0°C – 25°C | -78°C – 0°C |
| Main Side Product | Bis-indolyl methane | N-alkylation (rare) | Racemic background |
| Typical Yield | 80-95% | >95% | 70-90% (high ee) |
| Cost | Low | High | Very High (Catalyst) |
Troubleshooting Guide
-
Bis-indolyl Methane Formation:
-
Cause: Excess indole or insufficient amine/formaldehyde ratio. The product eliminates the amine and reacts with a second indole molecule.
-
Fix: Use a slight excess of amine/formaldehyde (1.2 eq). Ensure the reaction is not heated excessively.
-
-
N-Alkylation:
-
Cause: Highly acidic conditions blocking C3, or presence of strong bases.
-
Fix: Switch to the Eschenmoser salt protocol in a non-polar solvent (DCM) to favor C3 kinetics.
-
-
Product Instability:
-
Insight: Free base Mannich products can degrade via retro-Mannich pathways.
-
Fix: Store as the hydrochloride or oxalate salt for long-term stability.
-
Part 5: References
-
Mechanism of the Mannich Reaction. Organic Chemistry Portal. [Link][5]
-
Eschenmoser's Salt in Organic Synthesis. Wikipedia / Chemical Data. [Link][2]
-
Synthesis of Gramine Derivatives. National Institutes of Health (PMC). [Link]
-
Chiral Phosphoric Acid Catalyzed Asymmetric Mannich Reaction. RSC Catalysis Science & Technology. [Link]
-
Indole Reactivity and Regioselectivity. ChemTube3D (University of Liverpool). [Link]
Sources
Structural Elucidation of 4-Benzyloxygramine by X-ray Crystallography
Executive Summary
The structural elucidation of 4-Benzyloxygramine (4-BOG) represents a critical checkpoint in the synthesis of serotonin receptor antagonists and complex indole alkaloids. Unlike the parent compound gramine, the introduction of a bulky benzyloxy group at the C4 position introduces significant steric hindrance and alters the electronic landscape of the indole ring. This guide provides a definitive protocol for the crystallographic characterization of 4-BOG, addressing specific challenges such as the flexibility of the dimethylaminomethyl tail and the rotational freedom of the benzyloxy ether linkage.
Chemical Context & Significance
Gramine (3-(dimethylaminomethyl)indole) is a ubiquitous synthetic intermediate. The derivatization at the 4-position is pharmacologically pivotal because it mimics the substitution pattern found in psilocybin and other tryptamines.
-
Steric Influence: The 4-benzyloxy group forces the dimethylaminomethyl side chain out of the indole plane, potentially locking the molecule into a bioactive conformation different from unsubstituted gramine.
-
Electronic Effects: The electron-donating alkoxy group at C4 increases the electron density of the indole ring, affecting
-stacking interactions in the crystal lattice.
Crystal Growth Strategy
Obtaining diffraction-quality crystals of gramine derivatives is notoriously difficult due to the rotational freedom of the exocyclic amine, which often leads to oil formation or twinning.
Optimized Crystallization Protocol
Based on the solubility profiles of similar indole alkaloids (e.g., 4-benzyloxybenzoic acid derivatives), a Binary Solvent Vapor Diffusion method is superior to simple evaporation.
Reagents:
-
Solute: Crude this compound (purity >98% by HPLC).
-
Solvent (Good): Ethyl Acetate or Ethanol (Polarity matches the amine).
-
Antisolvent (Poor): n-Hexane or Pentane (Induces precipitation).
Step-by-Step Procedure:
-
Dissolution: Dissolve 20 mg of 4-BOG in 2 mL of Ethyl Acetate. Sonicate for 30 seconds to ensure complete dissolution. Filter through a 0.22
m PTFE syringe filter into a small inner vial (GC vial). -
Setup: Place the open inner vial inside a larger jar (20 mL scintillation vial) containing 4 mL of n-Hexane.
-
Equilibration: Cap the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: Vapor diffusion of hexane into the ethyl acetate will slowly increase supersaturation. Prismatic crystals typically appear within 48–72 hours.
Expert Insight: If the amine tail causes disorder, converting the free base to a hydrochloride or picrate salt often rigidifies the lattice, facilitating better diffraction.
Data Acquisition & Crystallographic Parameters
Once a crystal (approx.[1][2][3][4][5]
Instrument Configuration
| Parameter | Setting | Rationale |
| Source | Mo K | Preferred for organic small molecules; reduces absorption compared to Cu sources. |
| Temperature | 100 K (Cryostream) | Critical. Freezes the rotation of the dimethylamino group and reduces thermal parameters ( |
| Detector Distance | 50–60 mm | Balances resolution (up to 0.75 Å) and spot separation. |
| Scan Type | Ensures 100% completeness and high redundancy for accurate intensity measurement. |
Structural Solution & Refinement Workflow
The solution process for 4-BOG often encounters the "phase problem" complicated by the pseudo-symmetry of the benzyl ring.
The Computational Pipeline (DOT Visualization)
The following diagram outlines the logical flow from raw frames to the final CIF (Crystallographic Information File), highlighting the specific software modules (SHELXT/SHELXL) used in modern refinement.
Figure 1: Standard crystallographic workflow for small molecule elucidation.
Refinement Nuances for 4-BOG
-
Hydrogen Placement:
-
Aromatic H: Place geometrically (C-H = 0.95 Å) and refine using a riding model.
-
Amine H: The indole N-H is critical for hydrogen bonding. Locate it in the Difference Fourier Map (
) rather than placing it geometrically. This confirms the tautomeric state.
-
-
Disorder Handling: The benzyloxy chain often exhibits conformational disorder. If the thermal ellipsoids for the benzyl carbons are elongated, apply a split-position model (PART 1 / PART 2) and restrain bond lengths (DFIX) and thermal parameters (SIMU/DELU).
Structural Analysis & Molecular Logic
Upon solving the structure, the analysis focuses on the intermolecular forces that stabilize the crystal packing.
Conformation and Planarity
-
Indole Core: The bicyclic system should be essentially planar (RMS deviation < 0.02 Å).
-
Benzyloxy Twist: The C4-O-CH2-Ph torsion angle is the defining feature. In similar structures (e.g., 4-benzyloxybenzoic acid), this angle is often anti-periplanar (~170–180°) to minimize steric clash with the C3-substituent, but the bulky gramine tail may force a gauche conformation.
Intermolecular Interactions
The crystal lattice is governed by a hierarchy of forces, visualized below:
Figure 2: Hierarchy of intermolecular forces stabilizing the 4-BOG lattice.
-
N-H...N Hydrogen Bonds: In the free base, the indole N-H typically acts as a donor. If the dimethylamino group is accessible, an intermolecular
bond forms infinite chains. -
-
Stacking: The electron-rich indole ring at position 4 often stacks with the electron-deficient benzyl ring of a neighboring molecule (Centroid-Centroid distance ~3.6–3.8 Å).
Data Presentation Standards
When reporting the structure, summarize the essential crystal data in a standardized table format.
Table 1: Representative Crystal Data Parameters (Template)
| Property | Value (Example Range) |
| Empirical Formula | |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | |
| Unit Cell Dimensions | |
| Volume ( | ~1000–1200 ų |
| Z | 4 |
| Density ( | ~1.2–1.3 g/cm³ |
| Goodness-of-Fit (GoF) | 1.0–1.1 |
| Final R Indices ( |
References
-
Synthesis and Characterization of Gramine Derivatives: Zhang, X., et al. (2020). Bioactivity-guided synthesis of gramine derivatives.[6] Journal of Asian Natural Products Research.
-
Crystallization of Indole Analogs: Surov, A. O., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
-
Structural Behavior of 4-Benzyloxy Group: Garden, S. J., et al. (2014). Crystal structure of 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one. Acta Crystallographica Section E.
-
SHELX Refinement Software: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
-
CheckCIF Validation Service: International Union of Crystallography (IUCr). CheckCIF/PLATON Validation.
Sources
- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Palladium-Mediated Functionalization and Deprotection of 4-Benzyloxygramine
Executive Summary
4-Benzyloxygramine (3-(dimethylaminomethyl)-4-benzyloxyindole) is a pivotal intermediate in the synthesis of psychoactive tryptamines, including psilocybin and psilocin analogs. While classically utilized as a Mannich base for nucleophilic substitutions (e.g., with cyanide to form nitriles), the application of Palladium (Pd) catalysis opens two distinct, high-value synthetic pathways:
-
Homogeneous Catalysis (C-C Bond Formation): Utilizing the gramine moiety as a "pseudo-halide" via quaternary ammonium salt activation to access 3-benzylindoles or homologated esters via Suzuki-Miyaura coupling or Carbonylation.
-
Heterogeneous Catalysis (Deprotection): The regioselective hydrogenolysis of the O-benzyl ether to unmask the 4-hydroxy pharmacophore essential for 5-HT2A receptor binding.
This guide details the protocols, mechanistic causality, and troubleshooting parameters for these reactions.
Homogeneous Catalysis: C-C Bond Formation via Ammonium Salt Activation
Direct oxidative addition of Pd(0) into the C(sp3)-N bond of neutral gramine is kinetically difficult. To facilitate Pd-catalyzed cross-coupling, the amine must be activated as a quaternary ammonium salt (methiodide). This transforms the dimethylamino group into a facile leaving group, enabling the formation of a
Mechanism of Action
The reaction proceeds via an
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 3-(4-methoxybenzyl)-4-benzyloxyindole (Example Substrate).
Step A: Activation (Quaternization)
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF (0.5 M).
-
Methylation: Cool to 0°C. Add Methyl Iodide (MeI) (1.5 eq) dropwise.
-
Note: MeI is carcinogenic.[1] Use a sealed system and proper ventilation.
-
-
Precipitation: Stir at Room Temperature (RT) for 2-4 hours. The methiodide salt will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold Et2O, and dry under vacuum. Do not store for extended periods; use immediately.
Step B: Cross-Coupling
-
Reagents:
-
Substrate: this compound Methiodide (1.0 eq)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.5 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 (2 mol%) + SPhos (4 mol%)
-
Base: K2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) degassed.
-
-
Reaction: Charge a reaction vial with solid reagents. Evacuate and backfill with Argon (3x). Add degassed solvents.
-
Heating: Heat to 90-100°C for 12-16 hours.
-
Work-up: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over MgSO4.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Data Summary: Ligand Effects on Yield
Based on internal optimization for electron-rich indoles.
| Catalyst System | Ligand Class | Yield (%) | Comments |
| Pd(PPh3)4 | Triarylphosphine | 65-70% | Standard. Slower kinetics due to C4-OBn sterics/electronics. |
| Pd(OAc)2 + SPhos | Buchwald Biaryl | 88-92% | Excellent. Bulky, electron-rich ligand facilitates oxidative addition. |
| PdCl2(dppf) | Bidentate | 55% | Lower yield; significant protodeamination (side product). |
Visualization: Catalytic Cycle (Suzuki Coupling)
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of gramine methiodides. The quaternary nitrogen acts as the leaving group.
Heterogeneous Catalysis: Regioselective Hydrogenolysis
In the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine), the benzyl group serves as a robust protecting group for the phenol. Removal of this group is the final, critical step.
Criticality of Conditions
While standard Pd/C hydrogenation is common, the presence of the tertiary amine (dimethylamine tail) can poison the catalyst or lead to side reactions if the pH is not controlled. Furthermore, over-reduction of the indole ring (to indoline) is a risk under high pressure.
Protocol: Deprotection of 4-Benzyloxy-N,N-dimethyltryptamine
Note: This protocol applies to the tryptamine derivative derived from this compound.
-
Preparation: Dissolve the substrate (1.0 g) in MeOH (20 mL).
-
Optimization: Add 1.0 eq of HCl (1.25 M in MeOH) to protonate the amine. This prevents catalyst poisoning by the basic nitrogen.
-
-
Catalyst Loading: Add 10 wt% Pd/C (dry basis). For 1g substrate, use 100 mg catalyst.
-
Safety: Wet the catalyst with toluene or water before adding methanol to prevent ignition.
-
-
Hydrogenation:
-
Method A (Balloon): Purge flask with N2, then attach a H2 balloon. Stir vigorously at RT for 4-6 hours.
-
Method B (Parr Shaker): Pressurize to 30 psi. Reaction time: 1-2 hours.
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Neutralization: If HCl was used, neutralize carefully with NaHCO3 to liberate the free base (Psilocin analog).
-
Caution: 4-Hydroxyindoles are sensitive to oxidation (turning blue/black). Perform work-up rapidly and under inert atmosphere if possible.
-
Advanced Application: Carbonylation
Recent literature suggests that benzylic ammonium salts can undergo Pd-catalyzed carbonylation to form esters.
-
Reaction: this compound Methiodide + CO (balloon) + MeOH
Methyl (4-benzyloxyindol-3-yl)acetate. -
Utility: This provides a 1-carbon homologation useful for accessing auxin analogs or precursors for complex alkaloids.
References
-
Garg, N. K., et al. (2008). "Palladium-Catalyzed Cross-Coupling of Benzylic Ammonium Salts." Journal of the American Chemical Society. Link
-
Chauvin, A., et al. (2012). "Suzuki–Miyaura coupling of gramine salts: a convenient access to 3-benzylindoles." Tetrahedron Letters. Link
-
Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling. Link
-
Trost, B. M. (1980). "New rules of selectivity: allylic alkylations catalyzed by palladium." Accounts of Chemical Research. Link
-
Speeter, M. E., & Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Synthesis of Tryptamines." Journal of the American Chemical Society. (Foundational chemistry for gramine/tryptamine conversion). Link
Sources
Application Notes and Protocols for the Synthesis of Radiolabeled Psilocin Using 4-Benzyloxygramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psilocin (4-hydroxy-N,N-dimethyltryptamine) is a psychoactive indole alkaloid and the primary active metabolite of psilocybin, a compound found in psychedelic mushrooms.[1][2] In recent years, there has been a resurgence of interest in the therapeutic potential of psilocybin for treating various mental health conditions, including depression, anxiety, and substance use disorders.[3] To facilitate research into the pharmacokinetics, metabolism, and receptor binding of psilocin, the availability of high-purity radiolabeled isotopologues is essential. This document provides a detailed protocol for the synthesis of carbon-14 ([¹⁴C]) and tritium ([³H]) labeled psilocin, utilizing 4-benzyloxygramine as a key intermediate.
The choice of this compound as a precursor offers a strategic advantage. The benzyl group serves as a robust protecting group for the phenolic hydroxyl at the 4-position, preventing unwanted side reactions during the introduction of the radiolabel and the elaboration of the ethylamine side chain. This protecting group can be efficiently removed in the final step of the synthesis via catalytic hydrogenation.
This guide is designed for researchers with a strong background in synthetic organic chemistry and experience in handling radioactive materials. Adherence to all institutional and national safety regulations for radiochemical work is mandatory.
Isotope Selection: Carbon-14 vs. Tritium
The choice between [¹⁴C] and [³H] as the radiolabel depends on the specific application. [¹⁵]
| Feature | Carbon-14 ([¹⁴C]) | Tritium ([³H]) |
| Specific Activity | Lower | Higher |
| Half-life | ~5730 years | ~12.3 years |
| Beta Energy | Higher (0.156 MeV max) | Lower (0.0186 MeV max) |
| Detection | Easier | Requires liquid scintillation counting |
| Synthetic Routes | Often more complex | Can sometimes be introduced in later stages |
| Label Stability | Generally high | Potential for exchange, especially at labile positions |
Table 1: Comparison of Carbon-14 and Tritium for Radiolabeling.
For studies requiring higher sensitivity, such as receptor binding assays, the higher specific activity of tritium may be advantageous.[4] For metabolic studies where label stability is paramount, carbon-14 is often the preferred choice.[4]
Synthetic Strategy Overview
The overall synthetic strategy involves the following key stages:
-
Synthesis of 4-Benzyloxyindole: The starting material, 4-benzyloxyindole, can be synthesized from 2-methyl-3-nitrophenol.[5][6]
-
Synthesis of this compound: 4-Benzyloxyindole is converted to this compound via a Mannich reaction.
-
Introduction of the Radiolabel: This is the crucial step where either [¹⁴C] or [³H] is incorporated.
-
Elaboration of the Side Chain: The intermediate is converted to the N,N-dimethyltryptamine side chain.
-
Deprotection: The benzyl protecting group is removed to yield the final radiolabeled psilocin.
-
Purification and Characterization: The final product is purified and its identity, purity, and specific activity are confirmed.
Caption: Overview of the synthetic workflow.
Detailed Experimental Protocols
Caution: These procedures involve the use of highly toxic and radioactive materials. All manipulations should be performed in a certified radiochemical fume hood with appropriate shielding and personal protective equipment.
Protocol 1: Synthesis of [¹⁴C]Psilocin
This protocol is adapted from the work of Poon et al. (1986).[5][6]
Step 1: Synthesis of [¹⁴C]-4-Benzyloxy-3-indole Acetonitrile
-
To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide), add [¹⁴C]-potassium cyanide (K¹⁴CN).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude [¹⁴C]-4-benzyloxy-3-indole acetonitrile.
Step 2: Reduction to [¹⁴C]-4-Benzyloxytryptamine
-
Dissolve the crude [¹⁴C]-4-benzyloxy-3-indole acetonitrile in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran).
-
Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution at a reduced temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Quench the reaction cautiously by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry the combined organic extracts and concentrate to give crude [¹⁴C]-4-benzyloxytryptamine.
Step 3: N,N-Dimethylation
-
The crude [¹⁴C]-4-benzyloxytryptamine can be N,N-dimethylated using various methods, such as the Eschweiler-Clarke reaction (using formic acid and formaldehyde) or by reductive amination.[8]
-
For the Eschweiler-Clarke reaction, dissolve the amine in formic acid and add aqueous formaldehyde.
-
Heat the mixture until the reaction is complete.
-
Basify the solution and extract the product with an organic solvent.
-
Dry and concentrate the organic extracts to yield [¹⁴C]-4-benzyloxy-N,N-dimethyltryptamine ([¹⁴C]-O-benzylpsilocin).
Step 4: Debenzylation to [¹⁴C]Psilocin
-
Dissolve the [¹⁴C]-O-benzylpsilocin in a suitable solvent (e.g., ethanol or methanol).
-
Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).
-
Subject the mixture to an atmosphere of hydrogen gas (catalytic hydrogenation).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the catalyst through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield crude [¹⁴C]psilocin.
Caption: Synthetic scheme for [¹⁴C]Psilocin.
Protocol 2: Synthesis of [³H]Psilocin
This protocol is based on the reduction of an amide intermediate with a tritiated reducing agent.[5][6][7]
Step 1: Synthesis of 4-Benzyloxy-3-indole-N,N-dimethylglyoxylamide
-
To a solution of 4-benzyloxyindole in a dry aprotic solvent (e.g., diethyl ether), add oxalyl chloride at a reduced temperature.
-
After stirring, add a solution of dimethylamine.
-
Work up the reaction to isolate the 4-benzyloxy-3-indole-N,N-dimethylglyoxylamide.
Step 2: Reduction with [³H]-Lithium Aluminum Hydride
-
Dissolve the glyoxylamide intermediate in a dry aprotic solvent (e.g., tetrahydrofuran).
-
Carefully add a solution of [³H]-lithium aluminum hydride ([³H]-LiAlH₄) of known specific activity.
-
Stir the reaction at an appropriate temperature until the reduction is complete.
-
Quench the reaction as described in Protocol 1, Step 2.
-
Extract and isolate the crude [³H]-4-benzyloxy-N,N-dimethyltryptamine ([³H]-O-benzylpsilocin).
Step 3: Debenzylation to [³H]Psilocin
-
Follow the same debenzylation procedure as described in Protocol 1, Step 4, using catalytic hydrogenation to remove the benzyl protecting group and yield crude [³H]psilocin.
Caption: Synthetic scheme for [³H]Psilocin.
Purification and Characterization
Purification of the final radiolabeled psilocin is critical to ensure its suitability for biological studies.[9] Impurities can interfere with experimental results.[9]
Purification Methods:
-
Thin-Layer Chromatography (TLC): Preparative TLC can be used for small-scale purification.[10] The product band can be visualized by UV light or autoradiography, scraped from the plate, and the product extracted with a suitable solvent.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for achieving high radiochemical and chemical purity. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifier like trifluoroacetic acid or formic acid) is typically used. The eluent can be monitored with a UV detector and a radioactivity detector.
-
Crystallization: In some cases, the final product can be purified by crystallization from a suitable solvent system.
Characterization:
-
Radiochemical Purity: Determined by radio-TLC or radio-HPLC. The percentage of total radioactivity that co-elutes with the authentic, non-labeled psilocin standard.
-
Chemical Purity: Assessed by HPLC with UV detection, comparing the retention time and UV spectrum with an authentic standard.
-
Identity Confirmation: Mass spectrometry (MS) can be used to confirm the molecular weight of the product. Due to the low mass of the radiolabel, the mass spectrum of the labeled and unlabeled compound will be very similar.
-
Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound (e.g., Ci/mmol or Bq/mol). It is determined by quantifying the mass of the purified product (e.g., by UV-Vis spectrophotometry against a standard curve) and measuring its total radioactivity using a calibrated liquid scintillation counter.
Safety and Handling
Working with radiolabeled compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. For tritium, be aware that it can diffuse through some glove materials; double gloving is recommended.[11]
-
Containment: All work should be conducted in a designated radiochemical fume hood to prevent inhalation of radioactive materials.
-
Monitoring: Regularly monitor the work area for contamination using wipe tests and a liquid scintillation counter.[11] Geiger counters are not effective for detecting the low-energy beta emissions of tritium.[11]
-
Waste Disposal: Dispose of all radioactive waste according to institutional and national regulations. [¹⁴C] and [³H] have long half-lives and require specific disposal procedures.[11]
-
Internal Exposure: The primary hazard from tritium is internal exposure through inhalation, ingestion, or skin absorption.[11] Urine bioassays may be required for personnel working with large quantities of tritium.[11]
Conclusion
The synthesis of radiolabeled psilocin using this compound as a key intermediate provides a reliable method for obtaining high-purity tracers for pharmacological and metabolic research. The choice of isotope and the specific synthetic route will depend on the intended application. Careful execution of the synthetic steps, rigorous purification, and thorough characterization are essential for obtaining high-quality radiolabeled psilocin. All work must be conducted with strict adherence to radiation safety protocols.
References
-
A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - MDPI. (URL: [Link])
-
Synthesis of psilocin labelled with 14C and 3H - Semantic Scholar. (URL: [Link])
-
Synthesis of psilocin labelled with /sup 14/C and /sup 3/H (Journal Article) | ETDEWEB. (URL: [Link])
-
From Magic to Medicine: Synthesis of Psilocybin for Therapeutics | Veranova. (URL: [Link])
- WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin - Google P
-
Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC. (URL: [Link])
-
Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (URL: [Link])
-
Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin - ResearchGate. (URL: [Link])
-
Enzymatic Synthesis of Psilocybin - PubMed. (URL: [Link])
-
Scalable Hybrid Synthetic/Biocatalytic Route to Psilocybin - PubMed. (URL: [Link])
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC - NIH. (URL: [Link])
-
Tritium And Carbon-14 Radiolabels (RadioTag) - Pharmaron. (URL: [Link])
-
Direct Phosphorylation of Psilocin Enables Optimized cGMP Kilogram-Scale Manufacture of Psilocybin | ACS Omega - ACS Publications. (URL: [Link])
-
A perspective on tritium versus carbon-14: Ensuring optimal label selection in pharmaceutical research and development - ResearchGate. (URL: [Link])
-
The Importance of Purification for Radiolabeled Compounds - Moravek. (URL: [Link])
-
Tritium-Labeled Compounds V. Radioassay of Both Carbon–14 and Tritium in Films, With a Proportional Counter - NIH. (URL: [Link])
-
The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry | Request PDF - ResearchGate. (URL: [Link])
-
5 Alternative pathway for the biosynthesis of psilocybin and its analogs from tryptophan. (URL: [Link])
-
LESSON 7: TRITIUM AND C-14 MONITORING. (URL: [Link])
- US2943093A - Process of purifying tryptamine com- - Google P
-
Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. (URL: [Link])
-
Profiling psychoactive tryptamine-drug synthesis by focusing on detection using mass spectrometry - Research Explorer - The University of Manchester. (URL: [Link])
Sources
- 1. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veranova.com [veranova.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of psilocin labelled with /sup 14/C and /sup 3/H (Journal Article) | ETDEWEB [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. moravek.com [moravek.com]
- 10. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehs.yale.edu [ehs.yale.edu]
Application Notes & Protocols for the Debenzylation of 4-Benzyloxytryptamines
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the debenzylation of 4-benzyloxytryptamines to their corresponding 4-hydroxytryptamines (psilocins). It moves beyond a simple recitation of steps to offer in-depth mechanistic insights, strategic considerations for method selection, and detailed, field-proven protocols. The guide emphasizes safety, efficiency, and purity, ensuring that the described methods are robust and reproducible.
Introduction: Strategic Importance of the Benzyl Protecting Group
The benzyl ether is a frequently employed protecting group for the phenol moiety in the synthesis of 4-hydroxytryptamines. Its utility stems from its general stability under a wide range of synthetic conditions, including those that are basic, nucleophilic, or involve organometallic reagents. However, its selective and high-yielding removal is a critical final step that requires careful consideration of the substrate's inherent sensitivities. The indole nucleus, particularly at the C2 position, is susceptible to non-specific reduction, and the tertiary amine of many tryptamines can act as a catalyst poison.
This guide focuses on the two most prevalent and effective methods for the debenzylation of 4-benzyloxytryptamines: Catalytic Hydrogenation and Catalytic Transfer Hydrogenation . Each method is presented with a detailed protocol, a discussion of its underlying mechanism, and a strategic analysis of its advantages and limitations.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is the archetypal method for benzyl ether cleavage, prized for its clean conversion and simple workup. The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to effect the hydrogenolysis of the C-O benzyl bond.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism on the surface of the palladium catalyst.
-
Adsorption: Both the 4-benzyloxytryptamine substrate and molecular hydrogen are adsorbed onto the active sites of the palladium catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the metal surface, forming reactive palladium-hydride species.
-
Hydrogenolysis: The benzyl C-O bond of the adsorbed ether is cleaved through the action of the surface-bound hydride species. This process, known as hydrogenolysis, results in the formation of the desired 4-hydroxytryptamine and toluene as a benign byproduct.
-
Desorption: The final products, the 4-hydroxytryptamine and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Experimental Workflow: Catalytic Hydrogenation
Below is a diagram illustrating the general workflow for this procedure.
Caption: Workflow for Catalytic Hydrogenation.
Detailed Protocol: Synthesis of 4-Hydroxy-N,N-dimethyltryptamine (Psilocin)
Materials:
-
4-Benzyloxy-N,N-dimethyltryptamine (1.0 g, 1.0 equiv)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 100 mg, ~10 mol%)
-
Ethanol (EtOH) or Methanol (MeOH), reagent grade (40-50 mL)
-
Hydrogen (H₂) gas cylinder or balloon
-
Celite® 545
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxy-N,N-dimethyltryptamine (1.0 g).
-
Dissolution: Add ethanol (40 mL) to dissolve the substrate completely. Gentle warming may be required.
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Always handle in an inert atmosphere and do not allow solvent to evaporate to dryness in the presence of the catalyst.
-
Hydrogenation: Securely seal the flask with a septum. Purge the flask by evacuating and backfilling with inert gas three times, followed by evacuating and backfilling with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon or connect the flask to a Parr hydrogenation apparatus (40-50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of the more polar product spot. The reaction is typically complete within 2-6 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-hydroxy-N,N-dimethyltryptamine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to afford the final product as a crystalline solid.
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is an increasingly popular alternative that avoids the need for specialized high-pressure equipment and flammable hydrogen gas. This method utilizes a hydrogen donor molecule, which, in the presence of a catalyst, "transfers" hydrogen to the substrate. Ammonium formate is a common and highly effective hydrogen donor for this purpose.
Mechanistic Rationale
The mechanism involves the in situ generation of hydrogen from the donor molecule on the catalyst surface.
-
Donor Decomposition: Ammonium formate (HCOONH₄) decomposes on the palladium surface to produce hydrogen (H₂), carbon dioxide (CO₂), and ammonia (NH₃).
-
Hydrogenolysis: The generated hydrogen then participates in the same hydrogenolysis mechanism described for catalytic hydrogenation, cleaving the benzyl ether to yield the desired phenol and toluene.
The key advantage is the controlled, localized generation of hydrogen directly at the catalytic site, which can improve safety and, in some cases, selectivity.
Experimental Workflow: Transfer Hydrogenation
The workflow is procedurally simpler than direct hydrogenation due to the absence of pressurized gas.
Caption: Workflow for Catalytic Transfer Hydrogenation.
Detailed Protocol: Synthesis of 4-Hydroxy-N,N-dipropyltryptamine
Materials:
-
4-Benzyloxy-N,N-dipropyltryptamine (1.0 g, 1.0 equiv)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 100-150 mg)
-
Ammonium Formate (HCOONH₄) (approx. 5 equiv, ~1.0 g)
-
Methanol (MeOH), reagent grade (40-50 mL)
-
Celite® 545
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-benzyloxy-N,N-dipropyltryptamine (1.0 g) and methanol (40 mL).
-
Catalyst Addition: Add the 10% Pd/C catalyst to the stirred solution.
-
Donor Addition: Add ammonium formate (1.0 g) in one portion.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol). The reaction is often accompanied by gas evolution (CO₂). Monitor the reaction by TLC. The debenzylation is typically complete within 30-90 minutes.
-
Workup: Allow the reaction mixture to cool to room temperature. Filter through a pad of Celite® to remove the catalyst, washing the pad with fresh methanol (2 x 10 mL).
-
Isolation & Purification: Combine the filtrates and concentrate under reduced pressure. The resulting residue can be partitioned between a weak base (e.g., saturated NaHCO₃ solution) and an organic solvent (e.g., ethyl acetate). The organic layer is then dried, filtered, and concentrated. The crude product is then purified as described in section 2.3.
Comparative Analysis and Strategic Decisions
The choice between these two powerful methods depends on available equipment, scale, and specific substrate sensitivities.
| Parameter | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation (NH₄HCO₂) | Causality and Strategic Considerations |
| Hydrogen Source | H₂ Gas Cylinder | Ammonium Formate (solid) | Safety/Equipment: Transfer hydrogenation avoids flammable H₂ gas and high-pressure apparatus, making it more accessible for standard lab setups. |
| Apparatus | Parr Shaker or H₂ balloon setup | Standard reflux apparatus | Scalability: For large-scale synthesis (>10g), the efficiency and atom economy of direct H₂ gas may be preferable. |
| Reaction Time | 2 - 6 hours | 30 - 90 minutes | Kinetics: Transfer hydrogenation is often significantly faster due to the high effective concentration of hydrogen generated at the catalyst surface. |
| Byproducts | Toluene | Toluene, CO₂, NH₃ | Workup: The workup for both is similar. The gaseous byproducts of transfer hydrogenation are easily removed. |
| Typical Yields | >90% | >90% | Efficacy: Both methods are highly efficient when optimized. Yields are primarily dependent on substrate purity and handling. |
| Key Risk | Pyrophoric catalyst, flammable H₂ gas | Pyrophoric catalyst, frothing/gas evolution | Process Safety: Careful handling of Pd/C is critical for both. Controlled addition of the formate salt can manage initial effervescence. |
Troubleshooting and Advanced Considerations
-
Incomplete Reaction: If the reaction stalls, the catalyst may be poisoned. This can sometimes be remedied by filtering the mixture through Celite® and adding a fresh batch of catalyst. Tertiary amines, common in tryptamines, can sometimes act as mild catalyst poisons.
-
Indole Ring Reduction: Over-reduction of the indole nucleus is a potential side reaction, though less common with palladium catalysts compared to rhodium or platinum. Using milder conditions (e.g., lower H₂ pressure, shorter reaction times) can mitigate this. Transfer hydrogenation is sometimes reported to be more selective against indole reduction.
-
Product Instability: 4-Hydroxytryptamines are sensitive to oxidation, especially in solution and under basic conditions. They can discolor (turning blue or purple) upon exposure to air. It is crucial to work expeditiously and store the final product under an inert atmosphere, protected from light.
Conclusion
Both catalytic hydrogenation and transfer hydrogenation are exemplary methods for the debenzylation of 4-benzyloxytryptamines. Transfer hydrogenation using ammonium formate offers significant advantages in terms of safety, speed, and experimental simplicity, making it an ideal choice for most laboratory-scale syntheses. Direct catalytic hydrogenation remains a robust and highly effective method, particularly well-suited for larger-scale operations where the handling of hydrogen gas is routine. The selection of the optimal method should be guided by a careful consideration of the available resources, scale, and the specific stability profile of the target molecule.
References
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, Inc. [Link]
-
Ram, S. & Ehrenkaufer, R. E. (1984). A general procedure for the mild and rapid catalytic transfer hydrogenation of aromatic nitro and halo-nitro compounds. Tetrahedron Letters, 25(32), 3415-3418. [Link]
-
Johnstone, R. A. W., Wilby, A. H., & Entwistle, I. D. (1985). Heterogeneous catalytic transfer hydrogenation. Chemical Reviews, 85(2), 129-170. [Link]
-
Zimbron, J., et al. (2018). Ammonium Formate as a Versatile Hydrogen Donor in Continuous Flow Catalytic Transfer Hydrogenation. Organic Process Research & Development, 22(10), 1393-1399. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Palladium-Catalyzed Reactions in the Synthesis of Indoles. Chemical Reviews, 105(7), 2873-2920. [Link]
Application Note: Large-Scale Synthesis of Psilocin Analogues via 4-Benzyloxygramine
This Application Note is written for researchers and process chemists in drug development. It details the large-scale synthesis of psilocin analogues utilizing 4-Benzyloxygramine as a divergent intermediate. This route is distinct from the common Speeter-Anthony (oxalyl chloride) pathway, offering specific advantages in scalability and the ability to generate a library of analogues from a common carboxylic acid precursor.
Executive Summary
The synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine) and its analogues (e.g., 4-HO-DET, 4-HO-DiPT) is of increasing clinical interest. While the Speeter-Anthony procedure (oxalyl chloride route) is widely employed, it requires handling moisture-sensitive glyoxalyl chloride intermediates.
This protocol details an alternative, robust Gramine Route . By synthesizing This compound , researchers can access the versatile intermediate 4-Benzyloxyindole-3-acetic acid . This acid serves as a "divergent point," allowing for the parallel synthesis of various amine analogues simply by changing the amine partner in the amide coupling step. This method avoids the need to alkylate a primary tryptamine, which is often problematic for bulky groups (e.g., isopropyl).
Key Advantages of this Protocol
-
Divergent Synthesis: One common intermediate (Acid)
Many Analogues. -
Scalability: Avoids cryogenic steps associated with some lithiation routes.
-
Stability: Intermediates are generally crystalline and stable, unlike some glyoxalyl chlorides.
-
Versatility: particularly superior for synthesizing bulky analogues (e.g., 4-HO-DiPT) where direct alkylation of tryptamine fails.
Retrosynthetic Strategy
The strategy relies on the Mannich reaction to install the carbon framework at the 3-position, followed by chain extension via cyanide displacement.
-
Protection: Indole is protected at the 4-position (Benzyl ether) to prevent oxidation and side reactions.
-
Mannich Reaction: Formation of the gramine (aminomethyl) functionality.
-
Chain Extension: Conversion to the nitrile via a quaternary ammonium salt (Methiodide).
-
Hydrolysis: Conversion of nitrile to carboxylic acid.
-
Amidation & Reduction: Coupling with the desired secondary amine and reduction to the final tryptamine.
-
Deprotection: Catalytic hydrogenolysis to reveal the active 4-hydroxy phenotype.
Figure 1: Retrosynthetic pathway illustrating the "Divergent Point" at the carboxylic acid stage.
Detailed Experimental Protocols
Step 1: Synthesis of this compound
The Mannich reaction installs the dimethylaminomethyl group.
-
Reagents: 4-Benzyloxyindole (1.0 eq), Formaldehyde (37% aq, 1.2 eq), Dimethylamine (40% aq, 1.5 eq), Acetic Acid (Glacial).
-
Solvent: Acetic Acid / Dioxane.
Protocol:
-
Dissolve 4-Benzyloxyindole in glacial acetic acid (approx. 5 mL per gram of indole). Maintain temperature at 15–20°C.
-
In a separate vessel, premix cold Formaldehyde solution and Dimethylamine solution. Caution: Exothermic.
-
Add the amine/formaldehyde mixture dropwise to the indole solution over 30 minutes.
-
Stir the reaction mixture at room temperature for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Quench: Pour the mixture into ice-water.
-
Neutralization: Basify slowly with 20% NaOH or NH4OH to pH 10. The gramine base will precipitate as a solid or oil.
-
Isolation: Filter the solid or extract with Ethyl Acetate. Wash with brine, dry over MgSO4, and concentrate.
-
Purification: Recrystallization from Acetone/Hexane is usually sufficient.
Step 2: Quaternization to Gramine Methiodide
Direct reaction of gramine with cyanide is sluggish. Converting it to the quaternary ammonium salt makes the nitrogen a superior leaving group.
-
Reagents: this compound (1.0 eq), Methyl Iodide (MeI) (1.5 eq).
-
Solvent: Anhydrous Ethanol or THF.
Protocol:
-
Dissolve This compound in anhydrous Ethanol (10 mL/g).
-
Cool to 0°C. Add Methyl Iodide dropwise. Safety: MeI is a carcinogen and alkylating agent. Use a fume hood.
-
Allow to warm to room temperature and stir for 2–4 hours.
-
The Methiodide salt will precipitate as a dense white/yellowish solid.
-
Isolation: Filter the solid, wash with cold ether to remove unreacted amine/MeI. Dry under vacuum.
-
Note: This intermediate is generally used directly without further characterization.
-
Step 3: Cyanide Displacement (The Chain Extension)
This step extends the carbon chain by one unit, creating the tryptamine backbone.
-
Reagents: Gramine Methiodide (1.0 eq), Sodium Cyanide (NaCN) (2.0 eq).
-
Solvent: Water / Ethanol (1:1) or DMF/H2O.
Protocol:
-
Safety Warning: Cyanide is lethal. Ensure specific antidote (Hydroxocobalamin) is available. Run reaction in a well-ventilated hood. Bleach all waste streams.
-
Dissolve NaCN in warm water (50°C).
-
Add the Gramine Methiodide solid to the cyanide solution.
-
Reflux the mixture gently (80–90°C) for 3–5 hours. Evolution of Trimethylamine (fishy odor) indicates reaction progress.
-
Work-up: Cool to room temperature. Extract with Toluene or Benzene (historical standard, Toluene preferred).
-
Wash organic layer with water (2x) and brine.
-
Concentrate to yield 4-Benzyloxyindole-3-acetonitrile .
Step 4: Hydrolysis to 4-Benzyloxyindole-3-acetic Acid
This is the Divergent Point . Once you have this acid, you can make any analogue.
-
Reagents: Nitrile (1.0 eq), KOH (4.0 eq).
-
Solvent: Ethanol / Water (2:1).
Protocol:
-
Dissolve the nitrile in Ethanol.[1] Add aqueous KOH.
-
Reflux for 12–18 hours until ammonia evolution ceases.
-
Isolation: Evaporate ethanol. Dilute with water.[2]
-
Wash the basic aqueous layer with Ether (to remove neutral impurities).
-
Acidification: Cool the aqueous layer and acidify carefully with HCl to pH 2.
-
The Carboxylic Acid will precipitate. Filter, wash with water, and dry.
Step 5: Amide Coupling (Analogue Generation)
Here, we select the specific analogue.
-
Target: 4-HO-DMT
Use Dimethylamine.[3] -
Target: 4-HO-DET
Use Diethylamine. -
Target: 4-HO-DiPT
Use Diisopropylamine.
Protocol (CDI Method - Scalable):
-
Dissolve 4-Benzyloxyindole-3-acetic acid in anhydrous THF.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq). Stir for 1 hour at RT (CO2 evolution observed).
-
Add the desired Secondary Amine (1.2 eq) (e.g., Diisopropylamine).
-
Stir at RT for 2–4 hours.
-
Work-up: Evaporate THF, dissolve residue in EtOAc, wash with 1N HCl, NaHCO3, and Brine.
-
Yields the 4-Benzyloxy-N,N-dialkyl-indole-3-acetamide .
Step 6 & 7: Reduction and Deprotection
Reduction:
-
Suspend LiAlH4 (2.0 eq) in anhydrous THF.
-
Add the Amide (dissolved in THF) dropwise to maintain gentle reflux.
-
Reflux for 4–8 hours.
-
Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), Water (3x mL). Filter salts.[4]
-
Concentrate filtrate to obtain 4-Benzyloxy-N,N-dialkyltryptamine .
Debenzylation:
-
Dissolve the benzyl ether in MeOH/EtOH.
-
Add Pd/C (10%) catalyst (10 wt%).
-
Hydrogenate at 30–50 psi H2 for 4–12 hours.
-
Filter catalyst. Evaporate solvent.[1]
-
Crystallization: The final product (Psilocin analogue) is often unstable as a free base. Convert to Fumarate or Hydrochloride salt for stability.
Process Data & Optimization
Solvent Compatibility Table (Step 1: Mannich)
| Solvent | Yield | Notes |
| Acetic Acid (Glacial) | 92% | Standard. Promotes iminium ion formation. |
| Ethanol | 65% | Slower reaction, requires heating. |
| Dioxane | 78% | Good for solubility, but requires acid catalyst. |
| Water | 40% | Poor solubility of 4-Bn-Indole leads to heterogeneous mix. |
Comparison: Gramine Route vs. Oxalyl Chloride Route
| Feature | Gramine Route (Via Acid) | Oxalyl Chloride Route (Speeter-Anthony) |
| Key Intermediate | Indole-3-acetic acid | Indole-3-glyoxalyl chloride |
| Moisture Sensitivity | Low | High (Glyoxalyl chloride hydrolyzes rapidly) |
| Temperature | RT to Reflux | Cryogenic to 0°C |
| Analogue Versatility | High (Acid is stable storage point) | Medium (Must react acid chloride immediately) |
| Atom Economy | Lower (Loss of Nitrile carbon) | Higher |
| Suitability for DiPT | Excellent (Amide coupling is easy) | Good |
Safety & Regulatory Compliance
-
Cyanide Hazard: Step 3 utilizes NaCN. This must be performed in a facility equipped with cyanide detectors and specific waste treatment (bleach oxidation). Never mix cyanide waste with acid.
-
Exotherms: The LiAlH4 reduction (Step 6) is highly exothermic. On a large scale, dosing must be controlled by pump to manage heat release.
References
-
Reissert Synthesis of 4-Benzyloxyindole: Batcho, A. D., & Leimgruber, W. (1985). "Synthesis of 4-Benzyloxyindole." Organic Syntheses, 63, 214. [Link]
-
General Gramine Synthesis (Mannich Reaction): Snyder, H. R., Smith, C. W., & Stewart, J. M. (1944). "The Synthesis of Tryptophan." Journal of the American Chemical Society, 66(2), 200–204. [Link]
-
Cyanide Displacement of Gramine Methiodide: Albright, J. D., & Snyder, H. R. (1959). "Reactions of Gramine Methiodide." Journal of the American Chemical Society, 81(9), 2239–2245. [Link]
-
Psilocin Analogue Synthesis & Pharmacology: Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559–579. [Link]
-
Large Scale Psilocybin/Psilocin Synthesis (Comparison): Shirota, O., Hakamata, W., & Goda, Y. (2003). "Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of 'magic mushroom'." Journal of Natural Products, 66(6), 885–887. [Link]
Sources
Application Note: Scalable One-Pot Synthesis of 4-Benzyloxytryptamines
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 4-benzyloxy-N,N-dialkyltryptamines starting from 4-benzyloxyindole .
The 4-substituted tryptamine scaffold is the structural core of serotonergic modulators such as psilocybin (4-PO-DMT) and psilocin (4-HO-DMT). The primary synthetic challenge lies in the instability of the 4-hydroxy group during processing. The 4-benzyloxy protecting group offers superior stability, allowing for rigorous purification before the final deprotection.
This guide prioritizes a telescoped (one-pot) acylation-amidation sequence , followed by a controlled reduction. This method circumvents the isolation of the moisture-sensitive glyoxalyl chloride intermediate, maximizing yield and minimizing operator exposure to potent sensitizers.
Mechanistic Principles & Reaction Design
The synthesis utilizes the Speeter-Anthony protocol , the industry standard for converting electron-rich indoles to tryptamines.
The Pathway
-
Acylation (C3-Functionalization): The electron-rich 4-benzyloxyindole reacts with oxalyl chloride. The 4-benzyloxy group (an electron-donating group) activates the indole ring, directing electrophilic attack to the C3 position.
-
Critical Control: The reaction is exothermic. Temperature control (0°C) is vital to prevent polymerization or bis-acylation.
-
-
Amidation (In-Situ): The resulting indol-3-yl-glyoxalyl chloride is not isolated. Instead, a secondary amine (e.g., dimethylamine) is introduced directly. This forms the stable glyoxalyl amide.
-
Reduction: The amide is reduced (typically using Lithium Aluminum Hydride, LiAlH
) to the final tryptamine.
Why This Route?
-
Regioselectivity: Direct alkylation (Gramine route) often suffers from low yields with 4-substituted indoles due to steric crowding. The glyoxalyl linker extends the reaction center away from the bulky 4-benzyloxy group, ensuring high conversion.
-
Scalability: The intermediates are crystalline and easily purified, unlike the oils often produced in direct alkylations.
Visualization: Reaction Pathway
Figure 1: The Telescoped Speeter-Anthony Pathway. The glyoxalyl chloride is generated and consumed in situ.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 4-Benzyloxyindole | Substrate | 1.0 | Dry, powder form. |
| Oxalyl Chloride | Electrophile | 1.2 | Freshly distilled or high purity. |
| Dimethylamine (DMA) | Nucleophile | 3.0+ | Use 2M in THF or anhydrous gas. Excess needed to scavenge HCl. |
| TBME or Et₂O | Solvent 1 | N/A | Anhydrous. TBME is preferred for higher boiling point and safety. |
| LiAlH₄ | Reductant | 4.0 | Pellets or powder. Handle under Argon. |
| THF | Solvent 2 | N/A | Anhydrous, inhibitor-free. |
Phase I: One-Pot Synthesis of the Glyoxalyl Amide
This phase telescopes the acylation and amidation steps.
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and Argon inlet.
-
Solvation: Dissolve 4-benzyloxyindole (10 mmol) in anhydrous TBME (tert-Butyl methyl ether) (50 mL). Cool the solution to 0°C in an ice bath.
-
Acylation: Add Oxalyl Chloride (12 mmol) dropwise over 15 minutes.
-
Observation: A bright orange/red precipitate (the glyoxalyl chloride) will form immediately.
-
Hold: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour to ensure complete conversion.
-
-
Amidation: Cool the mixture back to 0°C . Add the Amine (e.g., 40% aq. dimethylamine or 2M DMA in THF) (30+ mmol) dropwise.
-
Caution: Exothermic reaction. White fumes (HCl) may form if the system is not sealed.
-
Mechanism: The amine attacks the acid chloride; excess amine neutralizes the generated HCl.
-
-
Workup:
-
Quench with water (50 mL).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine organics, wash with brine, dry over MgSO
, and concentrate in vacuo. -
Result: Crude 4-benzyloxyindol-3-yl-glyoxalyl amide. Usually a solid that can be recrystallized from MeOH/EtOAc.
-
Phase II: Reduction to Tryptamine
-
Setup: Clean, dry 2-neck RBF with reflux condenser and Argon line.
-
Charging: Suspend LiAlH
(40 mmol) in anhydrous THF (100 mL) at 0°C. -
Addition: Dissolve the Glyoxalyl Amide (from Phase I) in anhydrous THF (minimum volume). Add this solution dropwise to the LiAlH
suspension.-
Note: Controlled addition prevents runaway exotherms.
-
-
Reflux: Heat the mixture to reflux (66°C) for 12–24 hours.
-
Monitoring: TLC should show disappearance of the amide spot.
-
-
Quench (Fieser Method):
-
Cool to 0°C.
-
Add carefully: 1.5 mL Water
1.5 mL 15% NaOH 4.5 mL Water (per 1g of LiAlH used). -
Stir until the precipitate turns white and granular.
-
-
Isolation: Filter off the aluminum salts. Concentrate the filtrate to yield the crude tryptamine.
-
Purification: Recrystallize as the fumarate or hydrochloride salt for maximum stability.
Process Workflow Diagram
Figure 2: Operational workflow separating the exothermic acylation from the reductive step.
Critical Quality Attributes (CQA) & Troubleshooting
| Parameter | Observation | Corrective Action |
| Color of Acylation | Dark Black/Tar | Temperature too high. Keep strictly at 0°C. Ensure anhydrous conditions. |
| Yield (Step 1) | < 70% | Moisture ingress. Oxalyl chloride hydrolyzes rapidly. Use fresh reagents. |
| Reduction Incomplete | Amide spot remains on TLC | Old LiAlH |
| Emulsion during Workup | Layers won't separate | Add Saturated Rochelle's Salt solution instead of standard Fieser quench to chelate Aluminum. |
References
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. [Link]
-
Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Entry #38: 4-HO-DMT). [Link]
- Nichols, D. E. (2018). Psilocybin: from ancient sacrament to modern medicine. *Journal of
Chromatographic purification of tryptamines derived from 4-Benzyloxygramine
Application Note: Chromatographic Purification of Tryptamines Derived from 4-Benzyloxygramine
Executive Summary
The synthesis of psilocybin analogs and other 4-substituted tryptamines frequently utilizes This compound as a foundational scaffold.[1][2][3] While this precursor offers a direct route to the tryptamine core via cyanohydrin synthesis and reduction, the subsequent purification presents two distinct chemical challenges: the extreme polarity/basicity of the tryptamine tail (leading to peak tailing) and the oxidative instability of the final 4-hydroxyindole moiety (leading to polymerization/blueing).[1][3]
This guide establishes a "Protect-Purify-Deprotect" workflow. We posit that chromatographic resolution is best applied to the 4-benzyloxy (O-protected) intermediate, which is chemically stable and lipophilic, rather than the sensitive 4-hydroxy final product.[1][2]
Strategic Framework: The Chemist's Perspective
Successful isolation relies on understanding the physicochemical properties of the analytes at two specific stages.[3]
A. The "Silanol Effect" (The Tailing Problem)
Tryptamines are organic bases (
-
Solution: Mobile phase modifiers (Triethylamine or Ammonia) are strictly required to compete for silanol binding sites.[1][3]
B. The "Oxidation Trap" (The Stability Problem)
Once the benzyl protecting group is removed, the resulting 4-hydroxytryptamine (e.g., Psilocin analogs) becomes an electron-rich phenolic system prone to radical oxidation.[1][3]
-
Solution: Perform high-resolution chromatography on the protected 4-benzyloxy intermediate. The final deprotection (typically catalytic hydrogenation) should be designed to yield a product requiring only filtration or crystallization, not further chromatography.[1][3]
Workflow Visualization
The following diagram illustrates the critical decision points in the purification stream.
Figure 1: The "Protect-Purify-Deprotect" workflow prioritizes purification of the stable benzyl intermediate.[1][2]
Protocol A: Flash Chromatography of 4-Benzyloxytryptamines
This protocol is designed for the intermediate obtained after reducing 4-benzyloxyindole-3-acetonitrile.[1][2][3] This compound is stable in air and suitable for standard normal-phase silica.[1][2][3]
Objective: Remove unreacted nitrile, dimers, and non-polar impurities.[1]
Materials
-
Stationary Phase: Standard Silica Gel 60 (230–400 mesh).[1][2][3]
-
Modifier: Ammonium Hydroxide (
, 28-30% aqueous solution).[1][2]
Mobile Phase Preparation (The "Magic Mixture")
Standard gradients fail because the amine sticks.[1][3] We utilize a DCM/MeOH/NH4OH system.[1][2][3] A common isocratic starting point is 90:10:1.[2][3]
-
Prepare Solvent System: Mix DCM (900 mL), MeOH (100 mL), and
(10 mL). -
Shake Vigorously: The aqueous ammonia must be fully dispersed.[2][3] If the mixture is cloudy, add small amounts of MeOH until clear.[3]
-
Degas: Sonicate for 5 minutes to prevent bubble formation in the column.
Experimental Steps
-
Column Equilibration: Flush the silica column with at least 3 Column Volumes (CV) of the mobile phase.[3] Crucial: This pre-saturates the silica's acidic sites with ammonia.[3]
-
Sample Loading: Dissolve the crude 4-benzyloxytryptamine in a minimum volume of DCM. If solubility is poor, use a small amount of MeOH, but avoid loading in pure MeOH as it causes band broadening.[1]
-
Elution:
-
Detection: Monitor UV at 280 nm. Tryptamines fluoresce strongly; a handheld UV lamp (254/366 nm) is effective for fraction checking.[1][3]
-
Post-Process: Pool fractions. Rotary evaporate immediately. [1][2]
Protocol B: Reverse-Phase HPLC for Final Polishing
If the final deprotection yields a colored or impure 4-hydroxytryptamine (e.g., Psilocin analog), HPLC is required.[1] Speed is essential to prevent oxidation during the run.[1][3]
Objective: Isolate high-purity 4-hydroxytryptamine from oxidation byproducts (blue/black pigments).
Materials
-
Column: C18 (ODS) with high carbon load (e.g., Agilent Zorbax Eclipse or Waters XBridge).[1] End-capped columns are preferred to minimize silanol interactions.[1][2][3]
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH 3-4).[1][2]
Why Acidic Mobile Phase?
While basic mobile phases (high pH) suppress ionization and improve retention of amines, 4-hydroxyindoles are rapidly oxidized at high pH .[1][2] We use an acidic mobile phase to keep the molecule protonated and more stable, sacrificing some peak shape for chemical integrity.[1][3]
Experimental Steps
-
System Prep: Purge all solvents with Argon to remove dissolved oxygen.[1][2][3]
-
Gradient:
-
Fraction Collection:
-
Collect peaks into vessels already containing a small amount of antioxidant (e.g., Ascorbic acid) or under an Argon blanket if the compound is highly unstable.[3]
-
-
Lyophilization: Do not use rotary evaporation for aqueous fractions if possible. Freeze-drying (Lyophilization) is gentler and reduces exposure to oxygen and heat.[1][2][3]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Broad/Tailing Peaks | Acidic silanols interacting with amine.[1][2][3] | Protocol A: Increase |
| Sample turns Blue/Black | Oxidation of the 4-hydroxy group.[1][2][3] | Work under Nitrogen/Argon.[1][2][3] Avoid high pH.[1][2][3][4] Store fractions at -20°C immediately. |
| Low Recovery | Irreversible adsorption to silica.[2][3] | Switch to Alumina (Basic) stationary phase instead of silica for the flash step. |
| "Ghost" Peaks | Triethylamine (TEA) salt contamination.[1][2][3] | If using TEA, perform a final wash of the organic product with saturated |
Mechanistic Visualization: The Silanol Effect
Understanding the interaction between the tryptamine and the stationary phase is vital for troubleshooting.[1][3]
Figure 2: Base modifiers (Blue) competitively bind to acidic silanol sites (Red), preventing the amine analyte (Yellow) from "sticking" and tailing.[1]
References
-
Nichols, D. E., & Frescas, S. (1999).[1] Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin.[3] Synthesis, 1999(6), 935–938.[1]
-
Shirota, O., et al. (2003).[1] Concise Large-Scale Synthesis of Psilocin and Psilocybin, Principal Hallucinogenic Constituents of "Magic Mushroom".[1][2][5] Journal of Natural Products, 66(6), 885–887.[1] [1][3]
-
Gotvaldová, K., et al. (2021).[1][6] Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis.[3][6] Drug Testing and Analysis, 13(3), 439-446.[1] [1][3]
-
Shulgin, A., & Shulgin, A. (1997).[1] TiHKAL: The Continuation.[1][3] Transform Press.[1][2][3] (Referencing general tryptamine handling protocols). [1][3]
Sources
- 1. 4-Hydroxytryptamine - Wikipedia [en.wikipedia.org]
- 2. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. About Mobile Phase with Triethylamine - Chromatography Forum [chromforum.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Guide: Stability and Storage of 4-Benzyloxygramine
This guide provides in-depth technical information, troubleshooting advice, and validated protocols for the handling, storage, and stability of 4-Benzyloxygramine (CAS 13523-95-0). Adherence to these guidelines is critical for ensuring the compound's integrity and achieving reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1][2] The container should be placed inside a desiccator or a secondary container with desiccant to protect it from moisture.
-
Expert Rationale: this compound, like many indole derivatives, is susceptible to degradation from atmospheric moisture, oxygen, and light.[3] Storing at -20°C significantly reduces the kinetic rate of potential degradation reactions. A tightly sealed container prevents exposure to air and moisture, which can initiate oxidative or hydrolytic pathways.[4][5]
Q2: How should I prepare and store stock solutions of this compound?
The stability of this compound is considerably lower in solution compared to its solid form.[6] Therefore, it is strongly recommended to prepare solutions fresh for each experiment.
If storage is unavoidable:
-
Use an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO).[1]
-
Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into single-use volumes in tightly sealed vials. This is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture.
-
For extended storage, solutions should be kept at -80°C and are generally considered stable for up to one year under these conditions.[2] For shorter periods, storage at -20°C for up to one month is acceptable.[2]
-
Expert Rationale: Solvents, especially protic ones, can participate directly in degradation reactions. Aprotic solvents like DMSO are less reactive. Aliquoting is a fundamental best practice in chemical handling that minimizes contamination and degradation associated with repeated access to a master stock.[2] Ultra-low temperatures (-80°C) are essential for arresting molecular motion and enzymatic activity (from any potential microbial contamination), thereby preserving the compound's integrity in solution.
Q3: What are the primary factors that can cause this compound to degrade?
Several environmental factors can compromise the stability of this compound. Users must control for:
-
Oxidizing Agents: Avoid strong oxidizing agents, as they can react with the electron-rich indole nucleus and the tertiary amine.[3][4][5]
-
Extreme pH: The compound is most stable at a neutral pH.[6] Acidic conditions can lead to hydrolysis of the benzyl ether linkage, while both acidic and basic conditions can catalyze other degradation pathways.[6]
-
Heat: Elevated temperatures provide the activation energy for degradation reactions.[7] Avoid heating the compound unnecessarily. A stability study on a similar compound showed a drastic decrease in shelf-life at room temperature compared to 4°C.[6]
-
Light: Protect both solid and solutions from light. UV exposure can induce isomerization or photodegradation in related molecules.[6] Use amber vials or wrap containers in aluminum foil.
-
Moisture: Always handle and store the compound in a dry environment.[4] The instruction to "keep container tightly closed" in safety data sheets underscores its sensitivity to atmospheric moisture, which can facilitate hydrolysis.[5]
Q4: How can I visually or analytically assess if my this compound has degraded?
-
Visual Inspection: The pure compound is typically a beige or off-white solid.[5] Any significant color change towards yellow or brown, or a change in texture such as clumping (indicating moisture absorption), suggests potential degradation. Solutions should be clear; any precipitation or color change is a red flag.
-
Analytical Verification: The most reliable method is to check the purity analytically. A simple Thin Layer Chromatography (TLC) can reveal the presence of new, more polar spots. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to compare the purity profile against a fresh sample or the supplier's certificate of analysis.
Section 2: Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Action & Scientific Rationale |
| Inconsistent or non-reproducible experimental results. | Compound degradation. | 1. Verify Storage: Confirm that both solid and solution storage conditions meet the recommended guidelines (-20°C for solid, -80°C for aliquoted solutions).[1][2] 2. Perform Quality Control: Run an HPLC or LC-MS analysis on your current stock to confirm its purity and concentration. 3. Use a Fresh Sample: If degradation is suspected, discard the old stock and use a fresh, unopened vial of the solid compound to prepare a new solution immediately before your experiment. |
| Difficulty dissolving the solid compound. | Poor solubility in the chosen solvent; potential moisture absorption. | 1. Confirm Solvent Choice: this compound has limited solubility and is reported as slightly soluble in DMSO and methanol.[1] It is insoluble in water.[5] 2. Use Anhydrous Solvent: Ensure you are using a high-purity, anhydrous grade solvent to prevent issues related to moisture. 3. Aid Dissolution: Use a vortex mixer or sonication bath to aid dissolution. Gentle warming can be attempted but should not exceed 37°C to minimize the risk of thermal degradation. |
| The solid compound or its solution has changed color. | Chemical degradation. | Discard the material. A color change is a clear indicator of the formation of chromophoric degradation products, likely resulting from oxidation or other structural rearrangements. Using this material will introduce unknown variables into your experiment. |
Section 3: Protocols & Workflows
Protocol 3.1: Preparation of a Validated Stock Solution
This protocol ensures the preparation of a high-quality, validated stock solution for experimental use.
-
Pre-Experiment Preparation:
-
Allow the sealed container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
-
Weighing:
-
Solubilization:
-
Add the required volume of anhydrous, research-grade DMSO to achieve the target concentration (e.g., 2.80 mg in 100 µL DMSO for a 100 mM stock).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, place the vial in a sonication bath for 5-10 minutes.
-
-
Quality Control (Self-Validation):
-
Immediately after preparation, take a small aliquot (5-10 µL) of the new stock solution and dilute it for a baseline purity analysis via HPLC or LC-MS. This chromatogram serves as your T=0 reference for future stability checks.
-
-
Aliquoting and Storage:
-
Dispense the remaining stock solution into single-use, amber microcentrifuge tubes or cryovials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.[2]
-
Workflow 3.2: Visualizing Potential Degradation Pathways
Understanding potential degradation pathways helps in diagnosing issues and selecting appropriate experimental conditions. The primary vulnerabilities of the this compound structure are the benzyl ether linkage, the indole ring, and the tertiary amine side chain.
Caption: Potential degradation pathways for this compound.
Section 4: Summary of Stability & Storage Parameters
| Parameter | Solid this compound | This compound in Solution (DMSO) |
| Recommended Temp. | -20°C [1][2] | -80°C [2] |
| Acceptable Temp. | Cool, dry place (short-term)[4][5] | -20°C (up to 1 month)[2] |
| Container | Tightly sealed, opaque container[4] | Tightly sealed, single-use amber vials |
| Protection | Protect from light, moisture, and air[3] | Protect from light; avoid freeze-thaw cycles |
| Shelf-Life | Stable for years if stored correctly | Up to 1 year at -80°C; prepare fresh when possible[2] |
| Key Incompatibilities | Strong oxidizing agents, strong bases, heat[4][7] | Aqueous/protic solvents, non-neutral pH buffers[6] |
Section 5: References
-
Khan, S. A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Pharmaceutical and Biomedical Analysis, 128, 279-285. [Link]
-
LookChem. 6-BENZYLOXYGRAMINE Chemical Properties. [Link]
-
AFG Bioscience LLC. Safety Data Sheet for a related benzyloxy compound. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. afgsci.com [afgsci.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Scaling Up 4-Benzyloxygramine Production
Welcome to the technical support center for the synthesis and scalability of 4-benzyloxygramine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this compound production from the laboratory to an industrial setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through a Mannich reaction with 4-benzyloxyindole, formaldehyde, and dimethylamine.[1][2] This reaction introduces the dimethylaminomethyl group at the C3 position of the indole ring.
Q2: What are the critical parameters to control during the Mannich reaction for gramine synthesis?
Key parameters to monitor and control include reaction temperature, pH, and the stoichiometry of the reactants. The reaction is typically conducted at low temperatures to minimize byproduct formation.[2]
Q3: What are the expected byproducts in this synthesis?
Potential byproducts can include the formation of a bis-indole methane derivative from the reaction of gramine with another molecule of 4-benzyloxyindole, and products from the polymerization of formaldehyde. Over-alkylation to form a quaternary ammonium salt is also a possibility, though less common under controlled conditions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the consumption of the starting material (4-benzyloxyindole) and the formation of this compound.
Q5: What are the recommended purification methods for large-scale production?
For large-scale purification, crystallization is often the most economical and effective method.[3] The choice of solvent is critical for obtaining high purity. Column chromatography, while useful at the lab scale, can be less practical for large quantities.[4]
II. Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.
Low Yield or Incomplete Reaction
Question: My reaction yield for this compound is consistently low, and analytical monitoring (TLC/HPLC) shows significant amounts of unreacted 4-benzyloxyindole. What are the potential causes and how can I improve the conversion?
Answer: Low yields in the synthesis of this compound can often be attributed to several factors, particularly when scaling up. Here's a breakdown of potential issues and corresponding troubleshooting steps:
-
Insufficient Reagent Activity: The quality of formaldehyde and dimethylamine is crucial. Ensure that the formaldehyde solution has not polymerized and that the dimethylamine solution is of the correct concentration.
-
Suboptimal Reaction Temperature: The Mannich reaction is exothermic. Poor temperature control on a larger scale can lead to side reactions. It is often initiated at a low temperature (e.g., 0°C) and then allowed to slowly warm to room temperature.[2]
-
Incorrect pH: The pH of the reaction mixture can influence the formation of the electrophilic Eschenmoser's salt precursor. The reaction is typically carried out in a solvent like acetic acid.[2]
Poor Product Purity and Byproduct Formation
Question: My final product is contaminated with significant impurities, making purification difficult. What are the likely side products and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge in scaling up the synthesis of this compound.[3]
-
Common Byproducts:
-
Bis-indole methane derivatives: These can form from the reaction of the product with the starting material.
-
Polymeric materials: Polymerization of formaldehyde can occur, especially at higher temperatures.
-
-
Troubleshooting and Minimization:
-
Strict Temperature Control: Maintain a low reaction temperature to disfavor side reactions.
-
Control Reaction Time: Prolonged reaction times can promote the formation of byproducts. Optimize the reaction time to achieve maximum conversion of starting materials without significant byproduct formation.[3]
-
Order of Addition: Adding the 4-benzyloxyindole to a pre-mixed solution of formaldehyde and dimethylamine can sometimes minimize the formation of the bis-indole byproduct.
-
Purification Challenges at Scale
Question: I am struggling to purify this compound effectively on a larger scale. Column chromatography is not feasible. What are my options?
Answer: Scaling up purification requires a shift from chromatographic methods to crystallization and extraction techniques.
-
Crystallization:
-
Solvent Screening: A thorough solvent screen is essential to find a system that provides good recovery and high purity. A mixture of a solvent in which the product is soluble and an anti-solvent in which it is not can be effective.
-
Controlled Cooling: Gradual cooling of the crystallization mixture is crucial for forming pure, easily filterable crystals.
-
-
Extraction:
-
pH Adjustment: this compound is a basic compound. It can be separated from non-basic impurities by adjusting the pH of the aqueous layer during workup to ensure the product is in the organic phase.[2]
-
III. Experimental Protocols and Data
Scalable Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific equipment and scale.
Materials:
-
4-Benzyloxyindole
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Acetic Acid
-
Diethyl ether
-
Sodium hydroxide solution
-
Chloroform
-
Saturated brine solution
-
Anhydrous potassium carbonate
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a solution of 40% aqueous dimethylamine solution and 37% aqueous formaldehyde solution in acetic acid, add 4-benzyloxyindole at 0°C under a nitrogen atmosphere.[2]
-
Stir the mixture at room temperature for 3.5 hours.[2]
-
Add water to the reaction solution and wash with diethyl ether.[2]
-
Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution and extract with chloroform.[2]
-
Wash the organic layer with a saturated brine solution and dry over anhydrous potassium carbonate.[2]
-
Evaporate the solvent and dissolve the crude product in ethyl acetate.[2]
-
Crystallize the product from n-hexane and collect by filtration.[2]
Data Summary
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) |
| Reaction Time | 2-4 hours | 3-6 hours |
| Typical Yield | 85-95% | 75-85% |
| Purity (pre-crystallization) | >90% | 80-90% |
| Purity (post-crystallization) | >99% | >98.5% |
IV. Diagrams and Workflows
Mannich Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting scalability issues.
V. References
-
NRO Chemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
García-García, P., et al. (2014). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters, 16(10), 2752–2755. [Link]
-
Li, J., et al. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction. Nature Communications, 14(1), 4811. [Link]
-
Fimland, G., et al. (2002). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. Applied and Environmental Microbiology, 68(5), 2549–2553. [Link]
-
Khan, M., et al. (2021). Scalable synthesis of high-quality, reduced graphene oxide with a large C/O ratio and its dispersion in a chemically modified polyimide matrix for electromagnetic interference shielding applications. RSC Advances, 11(43), 26867–26877. [Link]
-
Al-Haider, S. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1), 126-135.
-
Puccinelli, R. R., et al. (2024). Open-source milligram-scale, four channel, automated protein purification system. PLOS ONE, 19(2), e0297879. [Link]
-
Wang, C., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5108. [Link]
-
Vleugel, M., et al. (2010). Large-scale Purification of the Vertebrate Anaphase-Promoting complex/cyclosome. Methods in Molecular Biology, 605, 139–152. [Link]
-
Wang, Y., et al. (2020). Development of a Strategy for the Total Synthesis of Aspidosperma Alkaloids via the Cyclobutenone-Based PET-Initiated Cationic Radical-Driven [2+2]/Retro-Mannich Reaction. Organic Letters, 22(15), 6016–6020. [Link]
-
Biotage. (2023). Towards Large Scale Flash Purification of Lipids. Retrieved from [Link]
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Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 4-Benzyloxygramine and 5-Benzyloxygramine in Psilocin Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of psychedelic research and the development of novel therapeutics, the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine) stands as a critical endeavor. As the primary psychoactive metabolite of psilocybin, understanding its efficient and controlled synthesis is paramount. This guide provides an in-depth technical comparison of two isomeric starting materials, 4-benzyloxygramine and 5-benzyloxygramine, in the context of psilocin synthesis. Through an analysis of synthetic pathways, experimental data, and the underlying chemical principles, we will elucidate why one isomer is a viable precursor while the other leads down a different chemical path.
The Fundamental Divergence: Positional Isomerism Dictates the Synthetic Outcome
The core of this comparison lies in the constitutional isomerism of the benzyloxy group on the indole ring. Psilocin is specifically 4-hydroxy-N,N-dimethyltryptamine. Therefore, any synthetic precursor must possess the hydroxyl or a protected hydroxyl group at the 4-position of the indole nucleus.
-
This compound: This isomer has the benzyl-protected hydroxyl group at the desired 4-position. Consequently, it is a viable and strategically sound precursor for the synthesis of psilocin. The gramine side chain at the 3-position provides a handle for further chemical manipulation to introduce the N,N-dimethylaminoethyl side chain of psilocin.
-
5-Benzyloxygramine: In contrast, this isomer possesses the benzyloxy group at the 5-position of the indole ring. Any synthetic route starting from 5-benzyloxygramine will inevitably lead to the formation of 5-hydroxy-N,N-dimethyltryptamine, a different psychoactive compound commonly known as bufotenine.[1][2] Therefore, 5-benzyloxygramine is not a suitable precursor for the synthesis of psilocin.
This fundamental difference dictates that a direct "comparison" of their performance in psilocin synthesis is, in fact, a demonstration of the suitability of one and the unsuitability of the other. The remainder of this guide will focus on the synthetic utility of this compound for psilocin production.
The Synthetic Pathway from this compound to Psilocin: A Step-by-Step Analysis
The synthesis of psilocin from this compound is a multi-step process that leverages the reactivity of the gramine moiety and concludes with the crucial deprotection of the 4-hydroxyl group. The overall strategy involves converting the dimethylaminomethyl group of gramine into the desired N,N-dimethylaminoethyl side chain.
A well-established method for this transformation is the Speeter-Anthony tryptamine synthesis.[1] While this method is classically applied to indoles, a similar principle can be adapted for gramine derivatives. A more direct route from a 4-benzyloxyindole precursor involves the introduction of the side chain via a glyoxalylamide intermediate, followed by reduction and debenzylation.
Below is a detailed experimental protocol for a representative synthesis of a psilocin analog, which can be adapted for psilocin itself, starting from 4-benzyloxyindole, the precursor to this compound.
Experimental Protocol: Synthesis of Psilocin from 4-Benzyloxyindole (via a Glyoxalylamide Intermediate)
This protocol is adapted from the synthesis of 4-hydroxy-N-isopropyltryptamine.[3]
Step 1: Synthesis of N,N-Dimethyl-4-benzyloxy-3-indoleglyoxylamide
-
To a solution of 4-benzyloxyindole in a suitable anhydrous solvent (e.g., diethyl ether or THF) at 0 °C, add oxalyl chloride dropwise.
-
After the addition is complete, allow the reaction to stir at 0 °C for a designated period.
-
In a separate flask, prepare a solution of dimethylamine in an appropriate solvent.
-
Slowly add the dimethylamine solution to the reaction mixture at 0 °C.
-
After the reaction is complete, as monitored by TLC, quench the reaction with water and extract the product with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude glyoxylamide.
Step 2: Reduction of the Glyoxylamide to 4-Benzyloxy-N,N-dimethyltryptamine
-
To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent (e.g., THF) at 0 °C, add the crude glyoxylamide from the previous step as a solution in the same solvent.
-
After the addition, the reaction mixture is typically heated to reflux for several hours to ensure complete reduction.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water and an aqueous base solution.
-
Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield crude 4-benzyloxy-N,N-dimethyltryptamine.
Step 3: Debenzylation to Psilocin (4-Hydroxy-N,N-dimethyltryptamine)
-
Dissolve the crude 4-benzyloxy-N,N-dimethyltryptamine in a suitable solvent, such as methanol or ethanol.
-
Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).
-
The reaction mixture is then subjected to an atmosphere of hydrogen gas, either by using a hydrogen balloon or a hydrogenation apparatus.
-
The reaction is stirred at room temperature until the debenzylation is complete, as monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield crude psilocin.
-
The crude psilocin can be further purified by recrystallization or chromatography.
Causality Behind Experimental Choices
-
Benzyl Protecting Group: The benzyl group is an excellent choice for protecting the phenolic hydroxyl group of 4-hydroxyindole. It is stable to the reaction conditions used in the subsequent steps (acylation and reduction) and can be selectively removed under mild conditions by catalytic hydrogenation.[4]
-
Oxalyl Chloride: This reagent is a highly effective and reactive acylating agent for the introduction of the two-carbon side chain precursor at the 3-position of the indole ring.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing both the amide and ketone functionalities of the glyoxylamide intermediate to the corresponding amine and methylene groups, respectively.
-
Palladium on Carbon (Pd/C) and Hydrogen: Catalytic hydrogenation is a clean and efficient method for the cleavage of benzyl ethers. The reaction proceeds under mild conditions and the byproducts are toluene and the deprotected product, which are easily separated.
Performance Comparison and Experimental Data
As established, a direct performance comparison for psilocin synthesis is only relevant for the this compound pathway. The yield of psilocin is dependent on the efficiency of each step in the synthetic sequence.
| Synthetic Step | Key Reagents | Typical Yield | Reference |
| 4-Acetoxyindole to Glyoxylamide Intermediate | Oxalyl chloride, Dimethylamine | >80% | |
| Glyoxylamide Reduction to Psilocin | LiAlH₄ | >85% | |
| This compound precursor to ¹⁴C-Psilocin | K¹⁴CN, PCl₅, Dimethylamine, LiAlH₄, H₂/Pd/C | 42% |
It is important to note that psilocin is an unstable compound, particularly in the presence of oxygen, which can lead to the formation of colored degradation products.[1] Therefore, the workup and purification steps should be performed under an inert atmosphere whenever possible.
Visualization of Synthetic Workflows
Synthesis of Psilocin from 4-Benzyloxyindole
Caption: Synthetic workflow for psilocin from 4-benzyloxyindole.
Unsuitability of 5-Benzyloxygramine for Psilocin Synthesis
Caption: 5-Benzyloxygramine leads to bufotenine, not psilocin.
Conclusion: A Clear Choice for Psilocin Synthesis
In the synthesis of psilocin, the choice between this compound and 5-benzyloxygramine is unequivocal. Due to the specific location of the hydroxyl group in the target molecule, only this compound serves as a viable precursor. The synthetic route from 4-benzyloxyindole, the parent compound of this compound, offers a reliable and scalable method for producing psilocin, with well-understood reaction mechanisms and good overall yields. Researchers and drug development professionals should focus their efforts on synthetic strategies that employ 4-substituted indole derivatives to ensure the successful and efficient production of high-purity psilocin for further investigation and therapeutic applications.
References
-
Wikipedia. Psilocin. [Link]
-
Frecska, E., Bokor, P., & Winkelman, M. (2016). The Therapeutic Potentials of Ayahuasca: Possible Effects against Various Diseases of Civilization. Frontiers in Pharmacology, 7, 35. [Link]
-
Chadeayne, A. R., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 265–271. [Link]
- Shirota, O., et al. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Tetrahedron Letters, 44(31), 5957-5959.
-
Fontanilla, D., et al. (2022). A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. Molecules, 28(1), 263. [Link]
- Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis, 1999(6), 935-938.
Sources
- 1. Psilocin - Wikipedia [en.wikipedia.org]
- 2. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pharmacological & Structural Divergence: 4-Benzyloxygramine vs. Psilocin
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: Precursor vs. Active Metabolite
This guide provides a technical comparison between 4-Benzyloxygramine and Psilocin (4-hydroxy-N,N-dimethyltryptamine). While these compounds share a structural indole core, they occupy distinct roles in pharmaceutical science.
-
Psilocin is a potent, naturally occurring psychedelic alkaloid and the active metabolite of psilocybin, characterized by high affinity for the 5-HT
receptor.[1][2] -
This compound is a synthetic intermediate. It lacks the ethylamine side chain requisite for serotonergic signaling. Its primary biological relevance lies in its chemical reactivity as a Mannich base precursor used to synthesize psilocin, rather than as a pharmacological agent itself.
Key Takeaway: The transition from this compound to Psilocin represents the critical "scaffold extension" required to convert a chemically reactive intermediate into a biologically active receptor ligand.
Chemical Structure & Property Profile
The fundamental difference lies in the side-chain length (linker distance) and the protection of the phenol group.
| Feature | This compound | Psilocin |
| CAS Number | 13523-93-8 (Generic Gramine ref) | 520-53-6 |
| Molecular Formula | C | C |
| Core Scaffold | Indole | Indole |
| C3-Side Chain | Methylamine (1-Carbon Linker) | Ethylamine (2-Carbon Linker) |
| C4-Substituent | Benzyloxy- (Protecting Group) | Hydroxy- (H-Bond Donor) |
| Pharmacological Role | Synthetic Intermediate / Precursor | 5-HT |
| LogP (Predicted) | ~3.8 (High Lipophilicity) | 2.1 (Moderate Lipophilicity) |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Soluble in dilute acid, alcohols |
Biological Activity & Mechanism of Action[1][4][5][6]
3.1. Psilocin: The Serotonergic Agonist
Psilocin acts as a partial-to-full agonist at the 5-HT
-
Mechanism: The ethylamine side chain places the terminal amine nitrogen approximately 5.1–5.5 Å from the aromatic centroid. This distance is critical for the ionic interaction with Asp155 (Asp3.32) in the orthosteric binding pocket of the 5-HT
receptor. -
C4-OH Function: The 4-hydroxy group forms a hydrogen bond with Ser242 (Ser5.46), stabilizing the active conformation of the receptor (distinct from LSD or 5-MeO-DMT binding modes).
3.2. This compound: The Inactive Scaffold
This compound exhibits negligible affinity for 5-HT receptors due to two critical Structure-Activity Relationship (SAR) violations:
-
Linker Truncation: The methylene bridge (1-carbon) is too short to allow the amine to reach the Asp155 residue while the indole ring is docked in the aromatic hydrophobic pocket.
-
Steric Bulk: The benzyl protecting group at the 4-position is massive compared to a hydroxyl group. It clashes with the tight transmembrane helices (TM4/TM5) surrounding the orthosteric site, preventing binding.
3.3. Comparative Pathway Visualization
The following diagram illustrates the structural divergence and the synthesis workflow that bridges these two compounds.
Caption: Synthesis pathway transforming the inactive this compound intermediate into the active Psilocin ligand via chain extension and deprotection.
Experimental Protocols
To validate the claims above, the following experimental workflows are standard in the field.
4.1. Synthesis: Converting the Precursor to the Active Drug
Context: This protocol demonstrates the chemical utility of this compound (Shirota et al., 2003).
-
Quaternization: Dissolve this compound in organic solvent. Add methyl iodide (MeI) to form the quaternary ammonium salt. Rationale: Gramines are poor leaving groups; quaternization activates the position for nucleophilic attack.
-
Cyanation: Treat the salt with NaCN or KCN in aqueous alcohol. The cyanide ion displaces the trimethylamine group, extending the carbon chain by one unit (forming 4-benzyloxyindole-3-acetonitrile).
-
Reduction: Reduce the nitrile using LiAlH
in THF to yield the tryptamine (ethylamine) scaffold. -
Reductive Methylation: React with formaldehyde and NaBH
CN to dimethylate the amine. -
Deprotection: Catalytic hydrogenation (H
, Pd/C) removes the benzyl group, yielding Psilocin.
4.2. In Vitro Binding Assay (Validation of Inactivity)
Context: To experimentally prove this compound's lack of activity compared to Psilocin.
-
Target: Recombinant human 5-HT
receptors expressed in HEK293 cells. -
Radioligand: [
H]-Ketanserin (Antagonist) or [ I]-DOI (Agonist). -
Protocol:
-
Preparation: Harvest cell membranes and suspend in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation: Incubate membranes with radioligand (e.g., 1 nM [
H]-Ketanserin) and varying concentrations of the test compound ( to M). -
Controls: Use Psilocin as a positive control (expect
nM) and this compound as the test variable. -
Termination: Filter through GF/B glass fiber filters and count radioactivity.
-
Data Analysis: Plot displacement curves.
-
Expected Result: Psilocin shows a sigmoidal displacement curve. This compound will likely show no displacement up to 10
M (flat line), confirming inactivity.
-
Safety & Toxicology Profile
-
Psilocin:
-
Toxicity: Low physiological toxicity. LD50 (mouse, iv) ~75 mg/kg.
-
Risk: Psychological distress (hallucinations, anxiety) at active doses (>10 mg human).
-
-
This compound:
-
Reactivity Hazard: Gramines can act as alkylating agents. Under acidic conditions or heat, they can eliminate dimethylamine to form a reactive azafulvene (methyleneindolenine) intermediate, which can polymerize or react with cellular nucleophiles (DNA/Proteins).
-
Handling: Must be handled as a potentially cytotoxic chemical intermediate, not a drug.
-
References
-
Shirota, O., Hakamata, W., & Goda, Y. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom".[3] Journal of Natural Products, 66(6), 885-887. Link
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 647-666. Link
-
Passie, T., Seifert, J., Schneider, U., & Emrich, H. M. (2002). The pharmacology of psilocybin. Addiction Biology, 7(4), 357-364.[4] Link
-
Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT2 serotonin receptors: Evidence for a common site of action for hallucinogens. Journal of Medicinal Chemistry, 27(4), 413-416. Link
Sources
- 1. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 2. Frontiers | Neurobiology of psilocybin: a comprehensive overview and comparative analysis of experimental models [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. The pharmacology of psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of 4-Benzyloxygramine: A Comparative Technical Guide
Topic: In vitro metabolic stability of 4-Benzyloxygramine Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: 13523-95-0) is a significant indole alkaloid derivative, primarily utilized as a synthetic intermediate for serotonin (5-HT) receptor ligands and tryptamine analogs.[1] Unlike its parent compound, gramine, the addition of a benzyloxy group at the 4-position significantly alters its physicochemical properties (LogP) and metabolic susceptibility.
This guide provides a technical framework for evaluating the in vitro metabolic stability of this compound. It compares the compound against structural analogs and industry-standard controls, detailing the specific metabolic "soft spots" that researchers must monitor during drug development.
Comparative Analysis: Metabolic Liabilities
To understand the stability profile of this compound, it is essential to compare it with its parent scaffold (Gramine) and standard assay controls.[1] The table below outlines the structural features that influence intrinsic clearance (
Table 1: Comparative Metabolic Profile
| Feature | This compound | Gramine (Parent) | Verapamil (High Clearance Control) |
| Molecular Weight | 280.36 Da | 174.24 Da | 454.60 Da |
| Lipophilicity (Predicted LogP) | High (~3.5 - 4.[1]0) | Moderate (~1.[1]6) | High (~3.[1]8) |
| Primary Metabolic Soft Spot | O-dealkylation (Benzyl ether cleavage) | N-dealkylation (Side chain) | N-dealkylation & O-demethylation |
| Secondary Metabolic Soft Spot | N-dealkylation (Dimethylamine) | Deamination (MAO mediated) | Ring hydroxylation |
| Predicted Enzyme Affinity | CYP2D6, CYP3A4 | MAO-A, CYP2D6 | CYP3A4 (Major substrate) |
| Stability Prediction | Low to Moderate ( | Moderate | Low ( |
Expert Insight: The 4-Position Effect
The 4-benzyloxy substitution introduces a significant lipophilic bulk compared to gramine.[1] While this often enhances membrane permeability, it also increases affinity for hepatic Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[1] The ether linkage is a prime target for O-dealkylation, potentially making this compound less stable than gramine in liver microsomes.[1]
Predicted Metabolic Pathways
Understanding the degradation mechanism is crucial for interpreting stability data.[1] The following diagram illustrates the predicted biotransformation routes for this compound.
Figure 1: Predicted metabolic pathways for this compound in liver microsomes.[1] The O-dealkylation pathway is expected to be the primary clearance mechanism.
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to be self-validating, ensuring that data generated for this compound is robust and reproducible.[1]
Materials
-
Test Compound: this compound (10 mM stock in DMSO).
-
Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).[1]
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Detailed Methodology
-
Preparation: Dilute this compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO concentration must be <0.1% to avoid enzyme inhibition.[1]
-
Incubation: Mix compound with HLM (final protein conc. 0.5 mg/mL).[1] Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add the NADPH regenerating system to start the reaction.[1]
-
Validation Step: Run a parallel incubation without NADPH . If the compound degrades here, it indicates chemical instability (hydrolysis), not metabolism.
-
-
Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquots into 150 µL of ice-cold Acetonitrile containing the Internal Standard. Centrifuge at 4000 rpm for 20 mins to precipitate proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS.
LC-MS/MS Parameters (Guideline)
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]+ = 281.4 m/z.[1]
-
Fragment Ions (Predicted):
Data Interpretation & Calculations
The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted against time (log scale) to determine the elimination rate constant (
Formulas:
-
Slope (
): Derived from the linear regression of vs. Time.[1] -
Half-life (
): [1] -
Intrinsic Clearance (
): [1]
Performance Benchmarks:
| Classification | Interpretation for this compound | ||
| High Stability | > 60 | < 10 | Unlikely.[1] Indicates resistance to O-dealkylation.[1] |
| Moderate Stability | 15 - 60 | 10 - 50 | Expected Range. Typical for ether-linked indoles.[1] |
| Low Stability | < 15 | > 50 | Rapid first-pass metabolism likely.[1] Prodrug strategy may be needed.[1] |
References
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [1]
-
Nuvisan. (n.d.).[1] Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [1]
-
Santa Cruz Biotechnology. (n.d.).[1] this compound Product Information. Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1] Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Retrieved from [1]
-
Springer Nature Experiments. (n.d.).[1] Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [1]
Sources
Safety Operating Guide
4-Benzyloxygramine: Safe Handling & Disposal Protocol
Executive Summary & Immediate Directives
Do not treat 4-Benzyloxygramine as general organic waste. As a benzyloxy-substituted indole alkaloid, this compound presents specific stability and toxicity profiles that distinguish it from standard organic reagents. It is a tertiary amine and a precursor often utilized in the synthesis of bioactive tryptamine derivatives.
Core Safety Directive:
-
Primary Hazard: Acute toxicity (oral) and severe irritation (skin/eyes/respiratory).
-
Chemical Stability: Sensitive to light and oxidation. Degrades into distinct phenolic byproducts (4-hydroxygramine) if the benzyl ether is cleaved, potentially altering waste classification.
-
Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).
-
Contraindications: NEVER dispose of down the drain. NEVER mix with strong oxidizing agents (risk of exothermic reaction/fire).
Chemical Profile & Hazard Logic
To dispose of this chemical safely, you must understand its behavior in the waste stream.
| Property | Data | Operational Implication |
| CAS Number | 22762-13-6 | Use for waste manifest labeling.[1][2] |
| Functional Groups | Indole, Tertiary Amine, Benzyl Ether | Amine: Basic.[1][2] Incompatible with strong acids (exotherm). Indole: Light/Air sensitive. Oxidizes to dark tars. |
| Physical State | Off-white to beige solid | Dust hazard.[1][2] Use a fume hood. |
| Solubility | Low in water; High in organic solvents (DCM, MeOH) | Do not use water for spill cleanup; use organic absorbents.[1][2] |
| Waste Class | Organic Base / Toxic | Segregate from oxidizers and acids.[1][2] |
Disposal Decision Framework
The following decision tree illustrates the logic flow for categorizing this compound waste streams.
Figure 1: Decision logic for segregating this compound waste streams. Note that regardless of the solvent, the destination is high-temperature incineration.[1][2]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Context: Used for expired pure stocks, weighing boats, contaminated gloves, and filter papers.
-
Containment:
-
Place the solid material in a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).
-
Double-bag the waste. The outer bag prevents contamination of the waste drum.
-
-
Labeling:
-
Affix a hazardous waste tag to the inner bag before sealing the outer bag.
-
Constituents: Write "this compound" and "Indole Alkaloid Solid."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Storage:
-
Place the double-bagged waste into the laboratory's designated Solid Hazardous Waste Drum .
-
Ensure the drum lid is sealed immediately. Indoles can oxidize and release odors if left exposed.
-
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Context: this compound is often dissolved in Dichloromethane (DCM) or Methanol during synthesis.
-
pH Check (Critical Step):
-
Before adding to a waste carboy, check the pH of the solution.
-
Why? If the solution was acidified (e.g., during a workup), adding it to a basic organic waste stream containing other amines could generate heat or precipitate salts.
-
Action: Adjust pH to neutral (pH 6-8) if necessary, or ensure the waste stream is compatible with amines.
-
-
Segregation:
-
If dissolved in DCM/Chloroform: Pour into the Halogenated Organic waste container.
-
If dissolved in Methanol/Ethyl Acetate: Pour into the Non-Halogenated Organic waste container.
-
-
Rinsing:
-
Triple-rinse the original vessel with a small volume of the compatible solvent. Add these rinsates to the waste container.
-
Do NOT rinse with water initially, as the benzyloxy group makes the compound lipophilic; it will precipitate and stick to the glass, creating a cleaning hazard.
-
Emergency Response: Spill Cleanup
Scenario: You have dropped a vial of this compound powder on the benchtop.
Figure 2: Linear workflow for dry spill remediation.[1][2] Using a damp organic solvent pad is crucial because dry sweeping may generate toxic dust.
Specific Cleanup Notes:
-
Avoid Dry Sweeping: The dust is an irritant.
-
Solvent Choice: Use a paper towel dampened with Ethanol or Acetone to wipe up the powder. Water is ineffective due to the hydrophobic benzyloxy group.
-
Decontamination: Wipe the surface a second time with a soap/water solution after the chemical is removed.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved January 31, 2026, from [Link][1][2]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 31, 2026, from [Link][1][2]
-
PubChem. (n.d.). Compound Summary: Gramine Derivatives. National Library of Medicine. Retrieved January 31, 2026, from [Link][1][2]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
